Ferrous oxalate dihydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
iron(2+);oxalate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Fe.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLZZSLZTJVZSX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975879 | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6047-25-2 | |
| Record name | Ferrous oxalate dihydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ferrous oxalate dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+) ethanedioate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90975879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron, diaqua[ethanedioato(2-)-κO1,κO2]-, (T-4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS OXALATE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6X3YBU50D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ferrous Oxalate Dihydrate from Ferrous Sulfate and Oxalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a crucial precursor in various industrial applications, including the production of active pharmaceutical ingredients and advanced materials. This document details the underlying chemical principles, experimental protocols, and characterization of the final product, with a focus on the reaction between ferrous sulfate (B86663) and oxalic acid.
Introduction
Ferrous oxalate dihydrate is a yellow crystalline solid with low solubility in water. Its synthesis via precipitation by reacting a ferrous salt with oxalic acid is a common and effective method. The reaction proceeds as follows:
FeSO₄·7H₂O + H₂C₂O₄ → FeC₂O₄·2H₂O(s) + H₂SO₄ + 5H₂O
This guide will explore various methodologies to control the physicochemical properties of the synthesized this compound, such as crystal structure, particle size, and purity, which are critical for its subsequent applications.
Experimental Protocols
Several methods for the synthesis of this compound have been reported. The choice of method can influence the product's characteristics. Below are detailed protocols derived from scientific literature.
Standard Aqueous Precipitation
This method involves the direct reaction of aqueous solutions of ferrous sulfate and oxalic acid at ambient or slightly elevated temperatures.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare a solution of ferrous sulfate by dissolving a specific amount of FeSO₄·7H₂O in deionized water.
-
Prepare a separate solution of oxalic acid by dissolving it in deionized water.
-
Slowly add the oxalic acid solution to the ferrous sulfate solution with constant stirring.
-
A yellow precipitate of this compound will form immediately.[1]
-
Continue stirring for a predetermined period to ensure complete reaction.
-
The precipitate is then collected by filtration, washed with deionized water to remove any unreacted reagents and byproducts, and dried at a controlled temperature (e.g., 50°C).[2]
Synthesis of Polymorphs
This compound can exist in different crystalline forms, primarily the α-monoclinic and β-orthorhombic phases. The synthesis conditions can be tailored to obtain a specific polymorph.[3]
-
β-FeC₂O₄·2H₂O (Orthorhombic): This phase can be formed by conducting the precipitation reaction at room temperature.[3]
-
α-FeC₂O₄·2H₂O (Monoclinic): The α-phase can be obtained by aging the precipitate formed at room temperature at a higher temperature, for example, 80°C.[3] Increasing the aging temperature can also influence the morphology of the crystals, transitioning from flower-like to prismatic-like structures.[3]
High-Purity Synthesis using Oxalyl Dihydrazide
For applications requiring high-purity ferrous oxalate, a method utilizing oxalyl dihydrazide has been patented.[4] In this process, oxalyl dihydrazide decomposes to generate oxalate ions and hydrazine. Hydrazine acts as a reducing agent, converting any ferric ions (Fe³⁺) present as impurities back to ferrous ions (Fe²⁺), thus enhancing the purity of the final product.[4]
Procedure Outline:
-
Dissolve ferrous sulfate in reverse osmosis water and filter the solution.[4]
-
Prepare a solution of oxalyl dihydrazide in reverse osmosis water and filter.[4]
-
Mix the two solutions in a sealed reaction kettle and heat to 120-150°C for 10-24 hours.[4]
-
Cool the mixture, filter the precipitate, wash with reverse osmosis water, and dry at 50°C to obtain high-purity this compound.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis experiments, providing a comparative overview of the impact of different reaction conditions.
| Parameter | Value | Source |
| Purity | ||
| Standard Synthesis | ≥99% | [5] |
| High-Purity Method | up to 99.99% | [4] |
| Yield | ||
| High-Purity Method | 93-94.8% | [4] |
| Hot Pressurized Method (135°C, 8h) | up to 89% | [6][7] |
| Specific Surface Area | ||
| Hot Pressurized Method (115°C, 2h) | 33.7 m²/g | [7][8] |
| Hot Pressurized Method (135°C, 12h) | 31.9 m²/g | [7][8] |
| Decomposition Temperature (in air) | ||
| β-FeC₂O₄·2H₂O | 250°C | [3] |
| α-FeC₂O₄·2H₂O | 239.5°C | [3] |
Visualized Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the standard synthesis and the chemical reaction pathway.
Caption: Standard aqueous precipitation workflow.
Caption: Reactants and products in the synthesis.
Conclusion
The synthesis of this compound from ferrous sulfate and oxalic acid is a versatile and controllable process. By carefully selecting the reaction conditions, such as temperature, reactant concentrations, and aging time, researchers can produce this compound with desired physicochemical properties. The methods outlined in this guide provide a solid foundation for the synthesis and optimization of this important chemical compound for various research and development applications. The high-purity synthesis method, in particular, offers a promising route for applications demanding stringent purity specifications.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 4. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. Synthesis of Alpha this compound from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Crystal Structure of Alpha-Ferrous Oxalate Dihydrate
Abstract: Alpha-ferrous oxalate (B1200264) dihydrate (α-FeC₂O₄·2H₂O), mineralogically known as humboldtine, is a coordination polymer of significant interest as a precursor for the synthesis of advanced materials such as iron oxides and iron-based catalysts. This technical guide provides an in-depth analysis of its crystal structure, synthesis, and physicochemical properties. It details experimental protocols for its preparation and characterization by X-ray diffraction, Mössbauer spectroscopy, and thermal analysis. Quantitative data are systematically presented in tabular format, and key experimental and logical pathways are visualized using diagrams to support researchers, scientists, and professionals in drug development and materials science.
Crystal Structure and Physicochemical Properties
Alpha-ferrous oxalate dihydrate is the thermodynamically stable polymorph of iron(II) oxalate dihydrate.[1] It crystallizes in the monoclinic system with the space group C2/c.[1][2] The structure is composed of infinite, planar one-dimensional chains.[1][3] These chains consist of repeating units of a divalent ferrous (Fe²⁺) cation, a bidentate oxalate dianion (C₂O₄²⁻), and two water molecules.[3] The iron atom is octahedrally coordinated by six oxygen atoms. The chains are linked together through hydrogen bonding.[4]
In contrast, a less stable, disordered polymorph, β-FeC₂O₄·2H₂O, crystallizes in the orthorhombic space group Cccm.[1][5] The alpha polymorph can be reliably synthesized by controlling reaction conditions, such as temperature.[6]
Table 1: Crystallographic Data for α-FeC₂O₄·2H₂O
This table summarizes the lattice parameters for α-FeC₂O₄·2H₂O at ambient and elevated pressures, as determined by X-ray diffraction.
| Parameter | Value at Ambient Pressure / 0.1 GPa | Source |
| Crystal System | Monoclinic | [1][2] |
| Space Group | C2/c | [1][2] |
| a (Å) | 12.0166 - 12.06 | [2][4] |
| b (Å) | 5.5563 - 5.56 | [2][4] |
| c (Å) | 9.9227 - 9.95 | [2][4] |
| β (°) | 128.5 - 128.536 | [2][4] |
| Unit Cell Volume (ų) | 518.235 | [2] |
Synthesis Protocols
High-quality single crystals of α-FeC₂O₄·2H₂O suitable for detailed structural analysis can be prepared via hydrothermal synthesis. Standard precipitation methods are also common, yielding microcrystalline powder.
2.1. Experimental Protocol: Hydrothermal Synthesis of Single Crystals
This two-step protocol, adapted from Müller et al., is effective for producing phase-pure single crystals, including isotopically labeled variants for specialized analysis.[1]
Step 1: Preparation of Aqueous Ferrous Sulfate (B86663) Solution
-
Transfer metallic iron (e.g., 100 mg of filings) into a two-neck round-bottom flask equipped with a condenser.
-
Add a threefold excess of dilute, degassed aqueous sulfuric acid (e.g., 5.5 mL of 1 M H₂SO₄) under an inert atmosphere while stirring.
-
Heat the mixture gently (e.g., 40°C for 1 hour) to facilitate the dissolution of iron and the evolution of hydrogen, resulting in a clear, grey-green solution of ferrous sulfate.
-
Filter the solution while hot under inert gas to remove any unreacted iron.
Step 2: Hydrothermal Crystal Growth
-
Prepare an aqueous solution of oxalic acid (e.g., 1.25 equivalents).
-
In a glovebox or under a stream of inert gas, carefully layer the ferrous sulfate solution with the oxalic acid solution in a thick-walled glass tube.
-
Seal the tube and place it in an oven or air bath. Heat at a constant temperature (e.g., 120°C) for a specified duration (e.g., 3-7 days).[1]
-
After the reaction period, quench the reaction vessel in an ice bath to terminate crystal growth.
-
Collect the resulting bright yellow crystals of α-FeC₂O₄·2H₂O on a Büchner funnel, wash with deionized water until the filtrate is acid-free, and dry in vacuo.[1]
Note: Aging the precipitate at elevated temperatures (e.g., 80-90°C) favors the formation of the α-polymorph over the β-polymorph.[6][7]
Experimental Characterization
A combination of analytical techniques is required to confirm the structure, purity, and properties of the synthesized material.
3.1. X-ray Diffraction (XRD)
XRD is the definitive method for determining the crystal structure, phase purity, and lattice parameters.
Experimental Protocol:
-
Prepare a finely ground powder sample of the synthesized ferrous oxalate dihydrate.
-
Mount the sample on a zero-background sample holder.
-
Collect the diffraction pattern using a diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Scan a 2θ range appropriate for identifying all major diffraction peaks (e.g., 10-80°).
-
Analyze the resulting diffractogram by comparing peak positions and intensities to reference patterns (e.g., PDF #72-1305 or #023-0293) to confirm the α-phase.[2][4]
-
Perform Rietveld refinement on the data to determine precise lattice parameters.[2]
3.2. Mössbauer Spectroscopy
This technique provides information about the oxidation state and local coordination environment of the iron atoms.
Experimental Protocol:
-
Prepare an absorber by pressing the powdered sample into a sample holder to achieve a uniform thickness.
-
Cool the source (e.g., ⁵⁷Co in a rhodium matrix) and the absorber to a controlled temperature (e.g., room temperature or cryogenic temperatures) to increase the recoilless fraction.[8]
-
Record the Mössbauer spectrum by moving the source relative to the absorber to scan a range of Doppler velocities.
-
Fit the resulting spectrum with Lorentzian lines to extract hyperfine parameters, such as the isomer shift (IS) and quadrupole splitting (QS). For α-FeC₂O₄·2H₂O, the spectrum consists of a single quadrupole doublet, confirming a uniform environment for the high-spin Fe(II) cations.[9][10]
Table 2: Representative ⁵⁷Fe-Mössbauer Hyperfine Parameters
| Compound | Temperature (K) | Isomer Shift (IS) (mm/s) | Quadrupole Splitting (QS) (mm/s) | Source |
| FeC₂O₄·2H₂O | 298 | ~1.21 | ~1.78 | [9] |
| FeC₂O₄·2H₂O | Not Specified | 1.17 | 1.70 | [10] |
| (Note: The literature often does not distinguish between α and β polymorphs in Mössbauer data, as their spectra are highly similar, reflecting their structural similarities.)[9] |
3.3. Thermal Analysis (Thermogravimetry/Differential Scanning Calorimetry - TG/DSC)
Thermal analysis is used to study the dehydration and decomposition of the material as a function of temperature.
Experimental Protocol:
-
Place a small, accurately weighed amount of the sample (e.g., 5-10 mg) into an alumina (B75360) or platinum crucible.
-
Place the crucible in the TG/DSC instrument.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 5-10 °C/min).
-
Conduct the experiment under a controlled atmosphere (e.g., air, nitrogen, argon, or hydrogen) with a constant gas flow rate.
-
Record the mass loss (TG) and heat flow (DSC) simultaneously.
The thermal decomposition of α-FeC₂O₄·2H₂O proceeds in distinct stages, with the final products being highly dependent on the surrounding atmosphere.[6] The first step is dehydration, which involves the loss of two water molecules and typically completes by 230°C.[11]
Table 3: Thermal Decomposition Products of α-FeC₂O₄·2H₂O in Various Atmospheres
| Atmosphere | Temperature Range (°C) | Key Processes & Products | Source |
| Air | ~240 | Exothermic decomposition and oxidation | [6][12] |
| > 400 | Formation of Hematite (α-Fe₂O₃) | [6][13] | |
| Argon (Inert) | ~430 | Endothermic decomposition | [6] |
| > 400 | Formation of Magnetite (Fe₃O₄) | [6][7] | |
| Hydrogen (Reducing) | > 380 | Decomposition and reduction | [14][15] |
| > 400 | Formation of metallic iron (α-Fe) and iron carbide (Fe₃C) | [14] | |
| Self-Generated | > 230 | Dehydration | [11][16] |
| (Sealed/Low Gas Flow) | > 380 | Formation of Fe₃O₄, followed by reduction by CO to Fe₃C | [11][16] |
| > 535 | Reduction of Fe₃O₄ by CO to Wüstite (FeO) | [11][16] |
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow
Caption: Experimental workflow for synthesis and characterization of α-FeC₂O₄·2H₂O.
Diagram 2: Thermal Decomposition Pathways
Caption: Thermal decomposition pathways of α-FeC₂O₄·2H₂O in different atmospheres.
References
- 1. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. politesi.polimi.it [politesi.polimi.it]
- 6. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 7. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 8. air.unimi.it [air.unimi.it]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Decomposition Process of FeC2O4. 2H2O in the Air (2013) | Zai Zhi Yang | 1 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Properties of β-Ferrous Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of beta-ferrous oxalate (B1200264) dihydrate (β-FeC₂O₄·2H₂O), a compound of interest in various scientific fields, including materials science and as a precursor in the synthesis of iron-based materials. This document collates crystallographic, spectroscopic, thermal, and magnetic data from various scientific sources, presenting them in a structured format for ease of comparison and use in research and development. Detailed experimental protocols for key characterization techniques are also provided, alongside visualizations of synthetic and decomposition pathways.
Introduction
Ferrous oxalate dihydrate exists in two main polymorphic forms: the monoclinic α-phase and the orthorhombic β-phase. The β-polymorph is of particular interest due to its distinct crystalline structure and properties. It is typically formed at room temperature through precipitation reactions. This guide focuses exclusively on the properties and characterization of the β-phase.
Physicochemical Properties
The fundamental physicochemical properties of β-ferrous oxalate dihydrate are summarized below.
| Property | Value |
| Chemical Formula | FeC₂O₄·2H₂O |
| Molecular Weight | 179.89 g/mol |
| Appearance | Yellow powder |
| Crystal System | Orthorhombic |
| Space Group | Cccm |
| Density | 2.28 g/cm³ at 25 °C[1] |
Crystallographic Data
The crystal structure of β-ferrous oxalate dihydrate has been determined by X-ray diffraction. The following table summarizes its key crystallographic parameters.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Cccm |
| Lattice Parameters | a = 12.49 Å, b = 5.59 Å, c = 9.92 Å[2] |
Spectroscopic Properties
Vibrational spectroscopy provides insight into the molecular structure of β-ferrous oxalate dihydrate. The infrared and Raman spectra of the α and β polymorphs are practically identical, indicating strong similarities in their molecular structures[3].
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment (based on α-FeC₂O₄·2H₂O)[3] |
| ~3304 | O-H stretching of coordinated water |
| ~1615 | Antisymmetric C=O stretching |
| ~1357 | Symmetric C-O stretching + C-C stretching |
| ~1311 | Symmetric C-O stretching + δ(O-C=O) |
| ~816 | δ(O-C=O) + ν(C-C) |
| ~482 | ν(Fe-O) + ring deformation |
Raman Spectroscopy
Detailed Raman peak assignments specifically for the β-polymorph are not extensively reported, but are expected to be very similar to the α-polymorph due to their structural similarities.
Thermal Properties
The thermal decomposition of β-ferrous oxalate dihydrate is a multi-step process that varies significantly with the atmospheric conditions. Compared to its α-polymorph, β-ferrous oxalate dihydrate exhibits higher thermal stability.[4]
Thermal Decomposition in Air
In an air atmosphere, β-ferrous oxalate dihydrate undergoes dehydration followed by oxidative decomposition.
| Temperature Range (°C) | Process |
| ~120-250 | Dehydration: FeC₂O₄·2H₂O(s) → FeC₂O₄(s) + 2H₂O(g) |
| >250 | Oxidative Decomposition: 2FeC₂O₄(s) + O₂(g) → Fe₂O₃(s) + 4CO₂(g) (Exothermic peak at ~250 °C)[4] |
Thermal Decomposition in Inert Atmosphere (e.g., Argon)
Under inert conditions, the decomposition proceeds differently, ultimately yielding magnetite.
| Temperature Range (°C) | Process |
| ~120-230 | Dehydration: FeC₂O₄·2H₂O(s) → FeC₂O₄(s) + 2H₂O(g)[5] |
| >230 - 500 | Decomposition of anhydrous ferrous oxalate: 3FeC₂O₄(s) → Fe₃O₄(s) + 4CO(g) + 2CO₂(g) (Decomposition end temperature ~500 °C)[4] |
Magnetic Properties
The magnetic susceptibility of powdered this compound has been measured over a wide temperature range, revealing antiferromagnetic behavior.
A study on powdered FeC₂O₄·2H₂O measured the magnetic susceptibility between 1.3 K and 300 K.[4][6] The data indicated antiferromagnetic intrachain exchange.[4] A reasonable fit of the data above 25 K was obtained by assuming an intrachain exchange constant J = -4.9 K.[4]
Experimental Protocols
Synthesis of β-Ferrous Oxalate Dihydrate (Precipitation Method)
This protocol describes a typical synthesis of β-ferrous oxalate dihydrate at room temperature.[4]
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a ferrous salt (e.g., ferrous sulfate, FeSO₄·7H₂O).
-
Prepare an aqueous solution of oxalic acid (H₂C₂O₄) or an alkali metal oxalate (e.g., sodium oxalate, Na₂C₂O₄).
-
-
Precipitation:
-
At room temperature, add the oxalic acid/oxalate solution to the ferrous salt solution with constant stirring.
-
A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.
-
-
Isolation and Purification:
-
Continue stirring for a designated period to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
Wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.
-
-
Drying:
-
Dry the purified precipitate in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.
-
References
Solubility Profile of Ferrous Oxalate Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) in various solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require detailed information on the dissolution characteristics of this compound. The guide includes tabulated quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the experimental workflow.
Quantitative Solubility Data
Ferrous oxalate dihydrate is a sparingly soluble salt, and its solubility is significantly influenced by the nature of the solvent, temperature, and pH. The available quantitative solubility data is summarized in the table below for easy comparison.
| Solvent System | Temperature (°C) | Solubility | Molar Concentration (mol/L) |
| Water | 25 | 0.097 g / 100 g[1] | ~0.0054 |
| Dilute Phosphoric Acid | 60 | 1.08 g / 100 mL | ~0.060 |
| Hydrochloric Acid | Ambient | Complete dissolution at >4 mol/L | - |
| Acetic Acid | - | Insoluble[2][3][4] | - |
| Acid Solutions (general) | - | Soluble[3][5] | - |
Note: The solubility in acidic solutions is generally higher due to the reaction of the oxalate ion with H⁺, which shifts the dissolution equilibrium.
Experimental Protocols for Solubility Determination
Accurate determination of the solubility of sparingly soluble compounds like this compound is critical. Below are detailed methodologies for two common and reliable experimental approaches: the Shake-Flask Method and a Titration-Based Method.
Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[6][7][8][9]
Principle: A surplus of the solid compound is agitated in a specific solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined after separating the undissolved solid.
Materials and Equipment:
-
This compound (FeC₂O₄·2H₂O), analytical grade
-
Selected solvents (e.g., deionized water, various buffers, organic solvents)
-
Erlenmeyer flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
UV-Vis spectrophotometer or other suitable analytical instrument (e.g., HPLC, AAS)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of flasks or vials, each containing a known volume of the desired solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles present throughout the experiment.
-
Equilibration: Seal the containers and place them in a temperature-controlled shaker or on a stirrer. Agitate the mixtures at a constant temperature for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined experimentally by taking measurements at different time points until the concentration of the dissolved solid remains constant.
-
Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the saturated solution, either centrifuge the samples at a high speed or filter the supernatant through a syringe filter. This step is crucial to prevent undissolved particles from interfering with the concentration measurement.
-
Concentration Analysis: Carefully take an aliquot of the clear, saturated solution. Analyze the concentration of ferrous oxalate in the solution using a validated analytical method. For ferrous oxalate, UV-Vis spectrophotometry can be a suitable method by measuring the absorbance at a specific wavelength. Alternatively, the concentration of iron can be determined by Atomic Absorption Spectroscopy (AAS).
-
Calculation: Calculate the solubility of this compound in the respective solvent, typically expressed in g/100 mL or mol/L.
Titration Method for Solubility Determination
This method is a classic and cost-effective approach for determining the solubility of acidic or basic salts.[10][11][12] For ferrous oxalate, the oxalate ion can be titrated with a standardized solution of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium.
Principle: A saturated solution of ferrous oxalate is prepared, and a known volume of the clear solution is titrated with a standardized titrant to determine the concentration of the oxalate ions, which is directly related to the solubility of the salt.
Materials and Equipment:
-
This compound (FeC₂O₄·2H₂O)
-
Deionized water
-
Standardized Potassium Permanganate (KMnO₄) solution (e.g., 0.02 M)
-
Sulfuric Acid (H₂SO₄), concentrated
-
Erlenmeyer flasks
-
Burette, pipette, and volumetric flasks
-
Hot plate or water bath
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in deionized water as described in the Shake-Flask method (steps 1 and 2).
-
Sample Preparation: After equilibration and phase separation (filtration or centrifugation), accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated ferrous oxalate solution into an Erlenmeyer flask.
-
Acidification: Carefully add a sufficient amount of concentrated sulfuric acid to the flask to create a strongly acidic solution. This is necessary for the redox reaction between oxalate and permanganate.
-
Heating: Gently heat the solution to approximately 60-70°C. This increases the rate of the reaction between oxalate and permanganate.
-
Titration: Titrate the hot, acidic solution with the standardized KMnO₄ solution from a burette. The permanganate solution is purple, and it will be decolorized as it reacts with the oxalate ions. The endpoint of the titration is reached when a faint, persistent pink color is observed, indicating a slight excess of KMnO₄.
-
Calculation:
-
Record the volume of KMnO₄ solution used.
-
Use the stoichiometry of the reaction (2MnO₄⁻ + 5C₂O₄²⁻ + 16H⁺ → 2Mn²⁺ + 10CO₂ + 8H₂O) to calculate the moles of oxalate ions in the titrated sample.
-
From the moles of oxalate and the volume of the saturated solution taken, calculate the molar solubility of this compound.
-
Convert the molar solubility to g/100 mL if required.
-
Visualized Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask method.
Caption: Workflow for Solubility Determination.
References
- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 2. Iron(II) oxalate dihydrate, 99% | Fisher Scientific [fishersci.ca]
- 3. This compound | 6047-25-2 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. scribd.com [scribd.com]
- 11. drjez.com [drjez.com]
- 12. youtube.com [youtube.com]
Humboldtine (Ferrous Oxalate Dihydrate): A Comprehensive Technical Guide on its Natural Occurrence and Mineralogy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Humboldtine, a naturally occurring ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), is a rare organic mineral with significant implications in geochemistry, biomineralization, and materials science.[1][2][3] This technical guide provides an in-depth analysis of its natural occurrences, mineralogical characteristics, and the experimental protocols utilized for its characterization. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, logical relationships pertaining to its formation and decomposition are visualized using Graphviz diagrams.
Introduction
Humboldtine is a member of the humboldtine group of minerals, which are metal oxalate dihydrates.[1][4] It was first described in 1821 and named after the renowned naturalist and explorer Alexander von Humboldt.[2][3] This mineral is of particular interest due to its formation through both geological and biological processes, often involving the interaction of iron-rich rocks with oxalic acid produced by lichens or fungi.[1][5][6] Its synthetic counterparts are also being explored for various applications, including as precursors for advanced materials.[7][8]
Natural Occurrence and Localities
Humboldtine is a rare mineral, found in a limited number of locations worldwide.[2][9] Its formation is typically associated with specific geological and biological environments.
Geological Environments:
-
Coal Deposits: Humboldtine is frequently found as coatings on fracture surfaces in brown coal (lignite) deposits.[1][2][10] This is considered its typical mode of occurrence.
-
Granitic Pegmatites and Hydrothermal Deposits: In rarer instances, humboldtine has been identified in granitic pegmatites and hydrothermal mineral deposits.[1][10]
Biomineralization:
-
Lichen and Fungal Activity: A significant formation pathway for humboldtine involves the action of lichens and fungi on iron-rich substrates.[1][5] These organisms produce oxalic acid, which reacts with iron-bearing minerals to form ferrous oxalate dihydrate.[5][6] For example, the fungus Aspergillus niger has been shown to produce humboldtine when cultured on pyrrhotite (B1172379) and siderite.[6]
Notable Localities:
Humboldtine has been documented in approximately 30 localities globally.[2][9][11] Some of the key locations include:
-
Czech Republic: The type locality is in Korozluky, Most District.[1][2]
-
Germany: Found in locations such as the Matthiaszeche mine near Schwandorf.[2][11]
-
Brazil, Canada, Hungary, Italy, the United Kingdom, and the United States are other countries with reported humboldtine occurrences.[2][11]
Associated Minerals:
In coal seams, humboldtine is often associated with gypsum and tschermigite.[10][12] In pegmatites and hydrothermal environments, it can be found with cassiterite, tourmaline, and quartz.[10][12]
Mineralogy and Crystallography
Humboldtine possesses distinct physical, optical, and crystallographic properties that are crucial for its identification and characterization.
Physical Properties
The key physical properties of humboldtine are summarized in the table below.
| Property | Description |
| Color | Yellow to amber-yellow, lemon-yellow.[1][3] |
| Lustre | Resinous to dull.[1][3] |
| Transparency | Transparent to translucent.[1][10] |
| Crystal System | Monoclinic.[1][3] |
| Habit | Rarely as small, prismatic or platy crystals; more commonly as botryoidal, fibrous, or earthy masses and crusts.[1][3][10] |
| Hardness | 1.5 - 2 on the Mohs scale.[1][3] |
| Cleavage | Perfect on {110}; imperfect on {100} and {010}.[1][3][10] |
| Density | Measured: 2.28 g/cm³; Calculated: 2.307 g/cm³.[1][3] |
| Streak | Pale yellow.[3] |
Optical Properties
The optical characteristics of humboldtine are essential for its identification using polarized light microscopy.
| Property | Value |
| Optical Class | Biaxial (+).[10] |
| Refractive Indices | nα = 1.494, nβ = 1.561, nγ = 1.692.[3] |
| Pleochroism | X = very pale yellowish green; Y = pale greenish yellow; Z = bright yellow.[10] |
Chemical Composition
The ideal chemical formula for humboldtine is FeC₂O₄·2H₂O.[1][3] The elemental weight percentages are provided below.
| Element | Weight % |
| Fe | 31.043 |
| O | 53.363 |
| C | 13.353 |
| H | 2.241 |
Data calculated from the ideal formula.[1]
Crystallographic Data
Humboldtine crystallizes in the monoclinic system, belonging to the C2/c space group.[1][3][13]
| Parameter | Value |
| Space Group | C2/c.[1][3][13] |
| Unit Cell Dimensions | a = 12.011(11) Å, b = 5.557(5) Å, c = 9.920(9) Å, β = 128.53(3)°.[1][13] |
| Volume | 517.96 ų.[1] |
| Z | 4.[3][13] |
Experimental Protocols
The characterization of humboldtine relies on several analytical techniques. The methodologies for the key experiments are detailed below.
X-ray Diffraction (XRD)
Purpose: To determine the crystal structure, unit cell dimensions, and phase purity of humboldtine.
Methodology:
-
Sample Preparation: A small, representative sample of the mineral is finely ground into a powder to ensure random orientation of the crystallites.[14]
-
Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or MoKα radiation) is used.[13][15]
-
Data Collection: The powdered sample is mounted on a sample holder and irradiated with the X-ray beam. The diffraction pattern is recorded as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed. The positions and intensities of the diffraction peaks are compared to standard diffraction patterns for humboldtine (e.g., from the ICDD database) for phase identification.[14] For structural refinement, the diffraction data can be analyzed using Rietveld refinement methods.
Infrared (IR) and Raman Spectroscopy
Purpose: To identify the functional groups present in humboldtine, particularly the oxalate (C₂O₄²⁻) and water (H₂O) molecules, and to study hydrogen bonding.
Methodology:
-
Sample Preparation: For IR spectroscopy, a small amount of the powdered sample is typically mixed with KBr and pressed into a pellet. For Raman spectroscopy, the powdered sample or a single crystal can be used directly.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR analysis, and a Raman spectrometer, often coupled with a microscope (micro-Raman), is used for Raman analysis.[13]
-
Data Collection: The sample is exposed to infrared radiation (for IR) or a monochromatic laser source (for Raman). The transmitted or scattered radiation is detected and plotted as a spectrum of absorbance/transmittance versus wavenumber (for IR) or intensity versus Raman shift (for Raman).
-
Data Analysis: The characteristic vibrational bands in the spectra are assigned to specific molecular vibrations. For humboldtine, key bands include those for C-O and C-C stretching of the oxalate group and O-H stretching and bending of the water molecules.[16]
Thermal Analysis (TGA/DSC)
Purpose: To study the thermal stability of humboldtine and characterize its decomposition process.
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the powdered sample is placed in a crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer (TGA) is used to measure changes in mass as a function of temperature, often coupled with a differential scanning calorimeter (DSC) to measure heat flow. Evolved gas analysis (EGA) using a mass spectrometer (MS) can be coupled to the TGA to identify the gaseous decomposition products.[16][17]
-
Data Collection: The sample is heated in a controlled atmosphere (e.g., air, nitrogen, or argon) at a constant heating rate. The TGA records the mass loss, while the DSC records endothermic or exothermic events.
-
Data Analysis: The TGA curve shows distinct steps corresponding to dehydration and decomposition. For humboldtine, the first mass loss corresponds to the loss of water molecules, followed by the decomposition of the anhydrous ferrous oxalate to iron oxides and gaseous products (CO and CO₂).[16][17]
Logical Relationships and Formation Pathways
The formation and decomposition of humboldtine can be represented through logical workflows.
Biogeochemical Formation of Humboldtine
This diagram illustrates the process of humboldtine formation through the interaction of biological organisms with iron-bearing minerals.
Caption: Biogeochemical formation pathway of humboldtine.
Thermal Decomposition of Humboldtine
This diagram outlines the sequential decomposition of humboldtine upon heating.
Caption: Thermal decomposition pathway of humboldtine.
Conclusion
Humboldtine, while rare, provides a fascinating subject for mineralogical and biogeochemical research. Its formation at the interface of geology and biology highlights the significant role of microorganisms in mineral weathering and formation. The detailed characterization of its properties through techniques such as XRD, spectroscopy, and thermal analysis is crucial for its accurate identification and for understanding its behavior. The data and protocols presented in this guide serve as a comprehensive resource for researchers and scientists in related fields, and may inform the development of novel materials inspired by this unique natural compound.
References
- 1. mindat.org [mindat.org]
- 2. One Of Earth's Rarest Minerals Found Thanks To A 75-Year-Old Letter [forbes.com]
- 3. Humboldtine - Wikipedia [en.wikipedia.org]
- 4. mindat.org [mindat.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Humboldtine - Wikiwand [wikiwand.com]
- 10. handbookofmineralogy.org [handbookofmineralogy.org]
- 11. uniladtech.com [uniladtech.com]
- 12. humboldtine [mingen.hk]
- 13. Single-crystal X-ray diffraction and spectroscopic studies on humboldtine and lindbergite : weak Jahn – Teller effect of Fe 2 + ion | Semantic Scholar [semanticscholar.org]
- 14. Lost letter leads to discovery of one of Earth's rarest minerals - Earth.com [earth.com]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
A Deep Dive into the Polymorphism of Ferrous Oxalate Dihydrate: α and β Phases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a coordination polymer with significant applications as a precursor in the synthesis of iron oxides and battery materials, exhibits polymorphism, existing primarily in two distinct crystalline forms: the thermodynamically stable α-phase and the metastable β-phase.[1] Understanding the structural and thermal differences between these polymorphs is crucial for controlling the properties of the final materials derived from them. This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of the α and β phases of ferrous oxalate dihydrate.
Synthesis and Structural Characteristics
The selective synthesis of α and β polymorphs of this compound is primarily controlled by the reaction temperature. The β-phase is typically formed through a precipitation reaction at room temperature, while the α-phase is obtained by aging the precipitate at elevated temperatures, generally around 80-90°C.[2][3] This temperature-dependent phase transformation is a key aspect of controlling the final product.
The two polymorphs possess distinct crystal structures. The α-phase crystallizes in the monoclinic system with the space group C2/c, whereas the β-phase exhibits an orthorhombic structure with the space group Cccm.[1][4] These structural differences lead to variations in their physical and chemical properties.
Table 1: Crystallographic Data of α and β-Ferrous Oxalate Dihydrate
| Parameter | α-Ferrous Oxalate Dihydrate | β-Ferrous Oxalate Dihydrate |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | C2/c | Cccm |
| a (Å) | 12.006 - 12.06 | 12.26 - 12.49 |
| b (Å) | 5.552 - 5.58 | 5.537 - 5.57 |
| c (Å) | 9.697 - 9.95 | 15.48 - 15.51 |
| β (°) ** | 126.90 - 128.5 | 90 |
| Volume (ų) ** | 516.48 - 528.26 | 1053 - 1054.21 |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Synthesis of β-Ferrous Oxalate Dihydrate
This protocol describes the synthesis of the orthorhombic β-phase at room temperature.[2][7]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Prepare an aqueous solution of ferrous sulfate heptahydrate.
-
Prepare an aqueous solution of oxalic acid dihydrate.
-
Add the ferrous sulfate solution to the oxalic acid solution dropwise while stirring continuously at room temperature.
-
A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.
-
Continue stirring for a specified period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water to remove any unreacted reagents.
-
Dry the product under vacuum at a low temperature.
Synthesis of α-Ferrous Oxalate Dihydrate
This protocol outlines the synthesis of the monoclinic α-phase through an aging process at an elevated temperature.[2][3][7]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
Procedure:
-
Follow steps 1-4 from the β-phase synthesis protocol.
-
Heat the suspension containing the precipitate to 80-90°C.
-
Maintain this temperature and continue stirring for a designated aging period (e.g., 2 hours). During this time, the β-phase transforms into the more stable α-phase.
-
Allow the suspension to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the precipitate with deionized water.
-
Dry the product under vacuum.
A hydrothermal synthesis method can also be employed to obtain single crystals of α-ferrous oxalate dihydrate.[1] This involves reacting a ferrous salt with an oxalate source in a sealed vessel at temperatures around 120-150°C for 10-24 hours.[1][8]
Characterization Techniques
X-ray Diffraction (XRD)
XRD is the primary technique used to identify the polymorphic form of this compound. The distinct crystal structures of the α and β phases result in unique diffraction patterns.[4]
Typical Experimental Parameters:
-
Radiation: Cu Kα
-
Scan Range (2θ): 10-60°
-
Step Size: 0.02°
-
Scan Speed: 1-2°/min
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study the thermal stability and decomposition behavior of the polymorphs.
Typical Experimental Parameters:
-
Atmosphere: Inert (e.g., Nitrogen, Argon) or Oxidative (e.g., Air)
-
Heating Rate: 5-20 °C/min
-
Temperature Range: Ambient to 600°C
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the molecular vibrations and can be used to confirm the presence of oxalate and water molecules in the crystal structure. While the IR and Raman spectra for both polymorphs are very similar, subtle differences may be observed.[9]
Typical Experimental Parameters:
-
Mode: Attenuated Total Reflectance (ATR) or KBr pellet
-
Spectral Range: 4000-400 cm⁻¹
Thermal Decomposition
The thermal decomposition of this compound proceeds in multiple steps, with the final products depending on the atmosphere. The dehydration of the dihydrate to anhydrous ferrous oxalate typically occurs between 120°C and 230°C.[10][11] The subsequent decomposition of the anhydrous form happens at higher temperatures.
In an inert atmosphere (e.g., nitrogen or argon), the decomposition of anhydrous ferrous oxalate leads to the formation of iron(II) oxide (wüstite, FeO) and/or magnetite (Fe₃O₄), along with the release of carbon monoxide and carbon dioxide.[2][11] At temperatures above 320°C, magnetite is a common product.[12]
In an oxidizing atmosphere (air), the decomposition results in the formation of iron(III) oxide (hematite, α-Fe₂O₃).[2][3]
The β-phase generally exhibits higher thermal stability compared to the α-phase.[2] In an argon atmosphere, the decomposition end temperatures are reported to be 500°C for β-FeC₂O₄·2H₂O and 430°C for the α-phase.[2] In air, the exothermic decomposition peaks occur at approximately 250°C for the β-phase and 239.5°C for the α-phase.[2]
Table 2: Thermal Decomposition Data
| Polymorph | Atmosphere | Decomposition Event | Temperature (°C) | Products |
| α-FeC₂O₄·2H₂O | Air | Dehydration | ~120-210 | Anhydrous FeC₂O₄ |
| Decomposition (exothermic peak) | 239.5 | α-Fe₂O₃ | ||
| Argon | Decomposition end temperature | 430 | Fe₃O₄ | |
| β-FeC₂O₄·2H₂O | Air | Dehydration | ~120-210 | Anhydrous FeC₂O₄ |
| Decomposition (exothermic peak) | 250 | α-Fe₂O₃ | ||
| Argon | Decomposition end temperature | 500 | Fe₃O₄ |
Data compiled from multiple sources.[2][10][13]
Visualization of Key Processes
Caption: Synthesis pathway for α and β polymorphs of this compound.
Caption: Thermal decomposition pathways for α and β this compound.
Caption: Experimental workflow for the characterization of this compound polymorphs.
References
- 1. mdpi.com [mdpi.com]
- 2. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 3. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 9. scielo.br [scielo.br]
- 10. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 11. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Guide to Ferrous Oxalate Dihydrate for Pharmaceutical and Materials Science Professionals
An In-Depth Technical Review of the Spectroscopic and Structural Characterization of a Key Synthetic Precursor
This technical guide provides a comprehensive overview of the spectroscopic characterization of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of significant interest in drug development, materials science, and geochemical research.[1][2][3][4] Its utility as a precursor for the synthesis of various iron oxides and other advanced materials necessitates a thorough understanding of its structural and physicochemical properties.[1][4][5] This document outlines the key spectroscopic techniques used for its characterization, presents detailed experimental protocols, and summarizes the quantitative data in a clear, comparative format.
Synthesis and Sample Preparation
High-quality single crystals of ferrous oxalate dihydrate are crucial for obtaining reliable spectroscopic and diffraction data.[1][6] A common and effective method involves a two-step hydrothermal synthesis approach, which can be adapted for isotopic labeling (e.g., with ⁵⁷Fe for Mössbauer spectroscopy).[1][2][3][4]
Experimental Protocol: Hydrothermal Synthesis
A versatile method for preparing single crystals of α-FeC₂O₄·2H₂O begins with the dissolution of metallic iron in dilute sulfuric acid to form an iron(II) sulfate (B86663) solution.[6] This is followed by a reaction with dimethyl oxalate under autogenous pressure.[6] All procedures should be conducted under an inert atmosphere (e.g., Argon) to prevent oxidation of the ferrous iron.[7]
For deuterated samples, D₂O and deuterated sulfuric acid are used in the initial step.[7][8] For ⁵⁷Fe-enriched samples for Mössbauer spectroscopy, ⁵⁷Fe metal is used as the starting material.[1][2][3][4] The resulting polycrystalline precipitate is then subjected to hydrothermal treatment to promote single crystal growth.
Spectroscopic Characterization Techniques
A multi-technique approach is essential for a complete characterization of this compound, providing complementary information on its vibrational modes, nuclear environment, and crystal structure.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy is a powerful tool for probing the molecular structure of this compound. The IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the oxalate anion, the coordinated water molecules, and the Fe-O bonds.[1][8][9]
Experimental Protocols:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are typically recorded using the KBr pellet technique.[8] A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then collected over a range of 4000-400 cm⁻¹.[8]
-
Raman Spectroscopy: Raman spectra can be obtained using a confocal microscopic Raman spectrometer.[10] A common setup utilizes a 633 nm laser for excitation.[10][11] The laser is focused on the sample, and the scattered light is collected and analyzed.
Quantitative Data:
Table 1: Key Infrared (FT-IR) and Raman Bands for α-Ferrous Oxalate Dihydrate
| Vibrational Mode | FT-IR Peak Position (cm⁻¹)[1] | Raman Shift (cm⁻¹)[12] |
| O-H Stretching (water) | ~3311 (broad) | - |
| C=O Asymmetric Stretching | ~1620 | - |
| C-O Symmetric Stretching | ~1360 | - |
| C-O Symmetric Stretching + C-C Stretching | - | 1469 |
| O-C=O Bending + Fe-O Stretching | ~823 | - |
Note: Peak positions can vary slightly depending on the specific experimental conditions and sample preparation.
Mössbauer Spectroscopy
⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique for investigating the nuclear environment of iron atoms. It provides information about the oxidation state, spin state, and site symmetry of the iron ions in the crystal lattice. The spectra of this compound are typically characterized by a single doublet, indicative of high-spin Fe(II).[9]
Experimental Protocol:
Synchrotron Mössbauer Spectroscopy (SMS) at a nuclear resonance beamline is a powerful method for collecting data, especially for small single crystals.[6] The sample, often a single crystal with dimensions on the order of 15x15x10 µm³, is mounted in the beam path.[6] The high intensity of the synchrotron source allows for rapid data collection, with a single spectrum obtainable in approximately 30-45 minutes.[6] The spectra are then fitted using Lorentzian lines to determine the isomer shift (IS) and quadrupole splitting (QS).[6][13]
Quantitative Data:
Table 2: ⁵⁷Fe Mössbauer Parameters for α-Ferrous Oxalate Dihydrate at Room Temperature
| Parameter | Value (mm/s) | Reference |
| Isomer Shift (IS) | 1.21 ± 0.01 | [9] |
| Quadrupole Splitting (QS) | 1.76 ± 0.02 | [9] |
Note: These values are characteristic of high-spin ferrous (Fe²⁺) ions in an octahedral coordination environment.
X-ray Diffraction (XRD)
X-ray diffraction is the definitive method for determining the crystal structure of a material. For this compound, XRD analysis reveals the arrangement of the iron, oxalate, and water molecules in the solid state. The α-polymorph of this compound crystallizes in the monoclinic system with the C2/c space group.[5][10]
Experimental Protocol:
Powder X-ray diffraction (XRD) patterns are typically collected using a diffractometer equipped with a copper X-ray source (Cu Kα radiation). The powdered sample is mounted on a sample holder, and the diffraction pattern is recorded over a range of 2θ angles. Rietveld refinement of the collected data can be used to confirm the crystal structure and determine the lattice parameters.[10]
Quantitative Data:
Table 3: Characteristic X-ray Diffraction Peaks for α-Ferrous Oxalate Dihydrate (Cu Kα)
| 2θ Angle (°) |
| 18.6 |
| 18.97 |
| 23.0 |
| 24.7 |
| 24.9 |
| 30.0 |
| 33.9 |
| 34.2 |
| 34.5 |
Source:[10] Note: These peaks correspond to the JCPDS card No. 72-1305.[14]
Visualizing the Workflow and Data Relationships
To better understand the process of characterizing this compound, the following diagrams illustrate the experimental workflow and the logical connections between the spectroscopic techniques and the information they provide.
Conclusion
The spectroscopic characterization of this compound through a combination of FT-IR, Raman, Mössbauer, and XRD techniques provides a detailed understanding of its molecular and structural properties. The data presented in this guide serves as a valuable reference for researchers and professionals in confirming the identity, purity, and structural integrity of this important compound. This comprehensive characterization is a critical step in its application as a precursor for the synthesis of novel materials and in various fields of scientific research.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research | Semantic Scholar [semanticscholar.org]
- 3. Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for … [ouci.dntb.gov.ua]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 6. politesi.polimi.it [politesi.polimi.it]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Thermal decomposition of iron(II) oxalate dihydrate in nitrogen using the Mössbauer effect - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Chemical formula and molecular weight of ferrous oxalate dihydrate
This technical guide provides a comprehensive overview of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a compound of interest for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, experimental protocols for its synthesis and characterization, and its potential applications.
Chemical and Physical Properties
Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound that appears as a yellow, odorless powder.[1][2] It is poorly soluble in water.[2] The dihydrate form consists of chains of oxalate-bridged ferrous centers, each with two aquo ligands, forming a coordination polymer.[1]
Table 1: Quantitative Data for this compound
| Property | Value |
| Chemical Formula | FeC₂O₄·2H₂O[1][3] |
| Molecular Weight | 179.89 g/mol [1][3][4][5] |
| Appearance | Yellow powder[1][2] |
| Density | 2.28 g/cm³[2][3] |
| Melting Point | 150–160 °C (decomposes)[2] |
| Solubility in Water | 0.097 g/100ml (25 °C)[2] |
| CAS Number | 6047-25-2[3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.
Several methods for the synthesis of this compound have been reported, primarily based on salt metathesis reactions.[6][7]
Method 1: Synthesis from Ferrous Salt and Oxalic Acid
This common method involves the reaction of an aqueous solution of a ferrous salt with a solution of oxalic acid or a suitable oxalate.[6][7]
-
Reaction: FeSO₄·7H₂O + H₂C₂O₄(aq) → FeC₂O₄·2H₂O + 5H₂O + H₂SO₄[8]
-
Procedure:
-
Dissolve ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) in a minimum amount of deionized water.[8]
-
Prepare a solution of oxalic acid (H₂C₂O₄).
-
Add the oxalic acid solution to the ferrous sulfate solution.
-
Heat the mixture to a mild boil until a yellow precipitate of this compound forms.[8]
-
Collect the precipitate by filtration, wash it with distilled water to remove impurities, and dry it at a controlled temperature (e.g., 50 °C).[9]
-
Method 2: Hydrothermal Synthesis for Single Crystals
This two-step approach is suitable for preparing high-quality single crystals.[6][7]
-
Step 1: Preparation of Ferrous Sulfate Solution
-
Step 2: Hydrothermal Reaction
-
Transfer the prepared iron(II) sulfate solution and an excess of dimethyl oxalate into a Teflon-lined stainless-steel autoclave.[7]
-
Seal the autoclave and heat it in an oven (e.g., 120 °C for 24 hours).[7]
-
Allow the reaction mixture to cool slowly to ambient temperature to yield single crystals of α-FeC₂O₄·2H₂O.[7]
-
The synthesized this compound can be characterized using various analytical techniques to confirm its identity, purity, and structure.
-
X-ray Diffraction (XRD): This technique is used to determine the crystalline phase and structure of the product. The monoclinic α-FeC₂O₄·2H₂O is a common polymorph obtained.[10][11]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis is employed to identify the functional groups present. The spectra of FeC₂O₄·2H₂O typically show characteristic peaks for the bidentate coordination of the oxalate group and the C-O and C-C stretching vibrations of coordinated oxalic acid.[12]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These methods are used to study the thermal decomposition behavior of the compound. This compound decomposes upon heating, transforming into iron oxides (α-Fe₂O₃ in air, Fe₃O₄ in an inert atmosphere) at temperatures above 400 °C.[11]
Applications in Research and Development
This compound serves as a precursor for the synthesis of various iron-containing materials and has potential applications in different fields.
-
Materials Science: It is used as a precursor to synthesize iron oxides and iron-containing battery materials.[7][13] Its thermal instability is advantageous for the preparation of these materials.[7]
-
Drug Development: There is growing interest in the use of ferrous oxalate in the preparation of anti-anemic drugs.[10][14]
-
Catalysis: The compound has shown photocatalytic properties for the degradation of organic pollutants in wastewater.[10][12]
Visualized Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of this compound.
Caption: Workflow for Synthesis and Characterization.
References
- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 2. wholesale Iron(II) oxalate dihydrate Crystalline - FUNCMATER [funcmater.com]
- 3. 草酸铁(II) 二水合物 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | C2H4FeO6 | CID 516788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Iron Oxide Nanoparticles from Ferrous Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of iron oxide nanoparticles (IONPs) using ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) as a precursor. This method offers a versatile platform for producing various phases of iron oxide, including magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), and hematite (B75146) (α-Fe₂O₃), with tunable sizes and morphologies. Such tailored nanoparticles are of significant interest for various biomedical applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia therapy.
Introduction
The thermal decomposition of ferrous oxalate dihydrate is a robust and reproducible method for synthesizing crystalline iron oxide nanoparticles. The key to this process is the precise control of the reaction atmosphere and temperature, which dictates the final phase and properties of the nanoparticles. Decomposition in an inert or low-oxygen environment typically yields magnetite, a ferrimagnetic material highly desirable for magnetic applications. In contrast, decomposition in the presence of air leads to the formation of hematite, an antiferromagnetic material. Subsequent controlled oxidation can convert magnetite to maghemite, which also possesses favorable magnetic properties.
Data Presentation
The following tables summarize the quantitative data on the synthesis of iron oxide nanoparticles from this compound, highlighting the relationship between synthesis parameters and nanoparticle characteristics.
Table 1: Synthesis of this compound Precursor Polymorphs
| Polymorph | Synthesis Temperature | Morphology |
| α-FeC₂O₄·2H₂O | 90°C (with aging) | Monoclinic, prismatic crystals |
| β-FeC₂O₄·2H₂O | Room Temperature | Orthorhombic, non-agglomerated crystallites |
Table 2: Influence of Thermal Decomposition Conditions on Iron Oxide Nanoparticle Properties
| Precursor Polymorph | Decomposition Temperature | Atmosphere | Resulting Phase | Morphology | Average Particle Size |
| β-FeC₂O₄·2H₂O | 500°C | Low oxygen (vacuum) | Magnetite (Fe₃O₄) | Cuboidal | 60-70 nm[1] |
| β-FeC₂O₄·2H₂O | 700°C | Low oxygen | Magnetite (Fe₃O₄) | - | 55 nm[2] |
| Not Specified | 500°C | Air | Hematite (α-Fe₂O₃) | Spherical | ~50 nm[1] |
| Not Specified | 280°C (dynamic heating) | Air | γ-Fe₂O₃ and α-Fe₂O₃ | - | < 6 nm[3] |
| Not Specified | 550°C | Air | Hematite (α-Fe₂O₃) | - | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound precursor and its subsequent conversion to iron oxide nanoparticles.
Protocol 1: Synthesis of this compound (FeC₂O₄·2H₂O) Precursor
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or Ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized water
-
Ethanol
-
3 M Sulfuric acid (H₂SO₄) (optional, to prevent oxidation of Fe²⁺)
Procedure for β-FeC₂O₄·2H₂O (Room Temperature Synthesis):
-
Prepare a solution of ferrous salt by dissolving it in deionized water. A small amount of dilute sulfuric acid can be added to prevent the oxidation of ferrous ions.
-
Prepare a separate solution of oxalic acid in deionized water.
-
Slowly add the oxalic acid solution to the ferrous salt solution with constant stirring at room temperature.
-
A yellow precipitate of this compound will form immediately.
-
Continue stirring for a designated period (e.g., 1 hour) to ensure complete precipitation.
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate sequentially with deionized water, ethanol, and acetone to remove any unreacted reagents and impurities.
-
Dry the resulting yellow powder in a vacuum oven at a low temperature (e.g., 60°C) overnight.
Procedure for α-FeC₂O₄·2H₂O (High-Temperature Synthesis):
-
Follow steps 1 and 2 from the room temperature synthesis protocol.
-
Heat the ferrous salt solution to 90°C.
-
Slowly add the oxalic acid solution to the heated ferrous salt solution with vigorous stirring.
-
Maintain the temperature at 90°C and continue stirring for an aging period (e.g., 2 hours).
-
Allow the solution to cool to room temperature.
-
Collect, wash, and dry the precipitate as described in steps 6-8 of the room temperature protocol.
Protocol 2: Thermal Decomposition of this compound to Iron Oxide Nanoparticles
Materials:
-
This compound (FeC₂O₄·2H₂O) powder
-
Tube furnace with gas flow control
-
Inert gas (e.g., Nitrogen, Argon) or a vacuum pump
-
Air supply
Procedure for Magnetite (Fe₃O₄) Nanoparticles (Inert Atmosphere):
-
Place a known amount of this compound powder in a ceramic boat and position it in the center of the tube furnace.
-
Purge the furnace tube with an inert gas (e.g., nitrogen at a flow rate of 100 sccm) for at least 30 minutes to remove any residual oxygen. Alternatively, evacuate the tube to a low pressure (e.g., 10⁻⁵ torr).
-
Heat the furnace to the desired decomposition temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).
-
Hold the temperature for a specific duration (e.g., 1-2 hours) to ensure complete decomposition.
-
Cool the furnace down to room temperature under the inert atmosphere or vacuum.
-
The resulting black powder is magnetite nanoparticles.
Procedure for Hematite (α-Fe₂O₃) Nanoparticles (Air Atmosphere):
-
Place the this compound powder in the tube furnace as described above.
-
Instead of an inert gas, supply a steady flow of air through the furnace tube.
-
Heat the furnace to the desired temperature (e.g., 500°C) at a controlled ramp rate (e.g., 5°C/min).[3]
-
Maintain the temperature for the desired duration (e.g., 1-2 hours).
-
Cool the furnace to room temperature.
-
The resulting reddish-brown powder is hematite nanoparticles.
Visualizations
Experimental Workflow
Caption: Workflow for synthesis and characterization of IONPs.
Cellular Uptake Pathways for Drug Delivery
Iron oxide nanoparticles are typically internalized by cells through various endocytic pathways. Understanding these mechanisms is crucial for designing effective drug delivery systems.
Caption: Cellular uptake and drug release from IONPs.
Applications in Drug Development
Iron oxide nanoparticles synthesized from ferrous oxalate are promising candidates for various applications in drug development:
-
Targeted Drug Delivery: The magnetic properties of magnetite and maghemite nanoparticles allow for their accumulation at a target site (e.g., a tumor) using an external magnetic field. This enhances the local concentration of the therapeutic agent, improving efficacy and reducing systemic side effects.[4]
-
Controlled Release: The nanoparticle surface can be functionalized with polymers or other molecules to control the release of the loaded drug. Release can be triggered by changes in the physiological environment, such as pH, or by external stimuli like an alternating magnetic field (hyperthermia).
-
Theranostics: These nanoparticles can be engineered to serve as both therapeutic and diagnostic agents. For instance, they can act as contrast agents for MRI to visualize the target tissue while simultaneously delivering a therapeutic payload.[5]
The cellular uptake of these nanoparticles is an active process, primarily occurring through endocytosis.[6][7][8][9] The specific pathway can depend on the nanoparticle's size, shape, and surface chemistry. Following internalization, the nanoparticles are typically trafficked to endosomes and then lysosomes, where the acidic environment can trigger the release of the conjugated drug.
References
- 1. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Iron oxide nanoparticles in magnetic drug targeting and ferroptosis-based cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. rorytwu.com [rorytwu.com]
- 7. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring cellular uptake of iron oxide nanoparticles associated with rhodium citrate in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Hydrothermal Synthesis of Ferrous Oxalate Dihydrate Nanorods: A Versatile Precursor for Biomedical Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the synthesis of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) nanorods via a hydrothermal method. Ferrous oxalate nanorods are valuable precursors for the production of various iron oxide nanoparticles with applications in drug delivery, magnetic resonance imaging (MRI), and catalysis.[1][2][3][4] The hydrothermal approach offers excellent control over the size and morphology of the resulting nanostructures. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and characterization of ferrous oxalate dihydrate nanorods.
Introduction
Iron-based nanoparticles are of significant interest in the biomedical field due to their magnetic properties, biocompatibility, and low toxicity.[1] this compound (FeC₂O₄·2H₂O) serves as a key precursor for the synthesis of iron oxide nanoparticles such as magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃). The morphology of the final iron oxide nanoparticles can be controlled by the shape of the ferrous oxalate precursor.[5] Hydrothermal synthesis is a robust method for producing well-defined this compound nanorods, offering advantages such as high purity, good crystallinity, and uniform morphology.
Data Presentation: Comparison of Synthesis Parameters and Nanorod Characteristics
The following table summarizes quantitative data from various studies on the synthesis of this compound nanorods, providing a comparative overview of different synthesis conditions and their impact on the final product.
| Precursors | Method | Temperature (°C) | Time (h) | Solvent | Resulting Nanorod Dimensions (Diameter x Length) | Specific Surface Area (m²/g) | Yield (%) | Reference |
| Ferrous sulfate (B86663) (FeSO₄) and Sodium oxalate (Na₂C₂O₄) | Solvothermal | Room Temperature | 24 | Ethylene glycol | ~550 nm x ~1300 nm | - | - | [6] |
| Ferrous chloride (FeCl₂) and Oxalic acid | Solid State | - | - | Polyethylene glycol | ~20 nm x 70-80 nm | - | - | [7] |
| Ferric chloride (FeCl₃), Disodium tartrate dihydrate, β-cyclodextrin | Hydrothermal | 180 (453 K) | 4 | Water | Microspheres (not nanorods) | - | - | [8] |
| Ferrotitaniferous sand and Oxalic acid | Hydrothermal (sCW) | 135 | 2 - 8 | Water | < 5 µm - > 10 µm (particle size) | 31.9 - 33.7 | up to 89 | [9][10] |
| Ferrous chloride (FeCl₂) and Oxalyl dihydrazide | Hydrothermal | 120 - 150 | 10 - 24 | Water | - | - | 94.8 | |
| Cationic surfactant CTAB | Reverse Micellar | - | - | - | 70 nm x 470 nm | - | - | [5] |
Experimental Protocol: Hydrothermal Synthesis of this compound Nanorods
This protocol is a synthesized procedure based on common practices in the cited literature.
Materials:
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Deionized (DI) water
Equipment:
-
Teflon-lined stainless steel autoclave (e.g., 50 mL capacity)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Spatula and weighing balance
Procedure:
-
Precursor Solution Preparation:
-
In a 50 mL beaker, dissolve a specific amount of ferrous chloride tetrahydrate in DI water. A typical concentration is around 0.1 M.
-
In a separate 50 mL beaker, dissolve a stoichiometric equivalent of oxalic acid dihydrate in DI water. A typical concentration is also around 0.1 M.
-
-
Reaction Mixture:
-
Slowly add the oxalic acid solution to the ferrous chloride solution while stirring continuously. A yellow precipitate of ferrous oxalate will form immediately.
-
-
Hydrothermal Treatment:
-
Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven.
-
Heat the autoclave to a temperature in the range of 120-180 °C and maintain this temperature for a period of 4-24 hours. The specific temperature and time can be adjusted to control the dimensions of the nanorods.
-
After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
-
Product Collection and Washing:
-
Open the autoclave and collect the yellow precipitate by centrifugation at a moderate speed (e.g., 4000 rpm) for 10 minutes.
-
Discard the supernatant and re-disperse the precipitate in DI water.
-
Wash the product by repeated centrifugation and re-dispersion with DI water (3 times) and then with ethanol (2 times) to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the final product in a drying oven at 60-80 °C for several hours until a constant weight is achieved.
-
-
Characterization (Optional but Recommended):
-
The morphology and size of the synthesized this compound nanorods can be characterized using Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
The crystal structure can be confirmed by X-ray Diffraction (XRD).
-
The thermal properties can be analyzed using Thermogravimetric Analysis (TGA).
-
Mandatory Visualization
Caption: Workflow for the hydrothermal synthesis of this compound nanorods.
Applications in Drug Development
This compound nanorods are primarily used as precursors to synthesize iron oxide nanoparticles, which have extensive applications in the pharmaceutical and biomedical fields.
-
Drug Delivery: Iron oxide nanoparticles can be functionalized with drugs and targeted to specific sites in the body using an external magnetic field.[4] This targeted delivery approach can enhance therapeutic efficacy and reduce systemic side effects.
-
Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) are used as contrast agents in MRI to improve the visualization of tissues and organs.[3]
-
Hyperthermia Treatment: When subjected to an alternating magnetic field, magnetic nanoparticles can generate heat, which can be used to selectively destroy cancer cells in a technique known as magnetic hyperthermia.[3]
Conclusion
The hydrothermal synthesis method provides a reliable and controllable route for the production of high-quality this compound nanorods. By carefully controlling the reaction parameters such as temperature, time, and precursor concentrations, the morphology and size of the nanorods can be tailored to meet the specific requirements of downstream applications, particularly in the development of advanced drug delivery systems and diagnostic tools.
References
- 1. jetir.org [jetir.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Formation of Pyrophoric _-Fe Nanoparticles from Fe(II)-Oxalate – TechConnect Briefs [briefs.techconnect.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
Application Notes and Protocols: Ferrous Oxalate Dihydrate in Fenton-like Oxidation for Wastewater Treatment
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a coordination polymer, has emerged as a highly effective and versatile heterogeneous catalyst in Fenton-like oxidation processes for the remediation of wastewater contaminated with persistent organic pollutants.[1][2] Its notable catalytic and photocatalytic capabilities stem from its unique structure and the synergistic role of the ferrous ions and oxalate ligands.[1][3][4] This document provides detailed application notes and experimental protocols for the synthesis of ferrous oxalate dihydrate and its application in the degradation of organic dyes, serving as a model for broader wastewater treatment applications.
The primary advantage of using this compound lies in its ability to efficiently generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are powerful oxidizing agents capable of mineralizing a wide range of organic contaminants.[1][5] The oxalate ligand plays a crucial role in the catalytic cycle by facilitating the reduction of Fe³⁺ back to Fe²⁺, a key step in the Fenton reaction, thus enhancing the overall efficiency of the process.[1] Furthermore, its heterogeneous nature allows for easy recovery and reuse of the catalyst, mitigating issues of secondary pollution associated with homogeneous Fenton processes.[2]
Catalyst Synthesis: Precipitation Method
This protocol outlines a straightforward and reproducible method for the synthesis of α-ferrous oxalate dihydrate (α-FOD) via a facile precipitation reaction in an aqueous solution.[6]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer with heating plate
-
Water bath
-
Centrifuge
-
Drying oven
Protocol:
-
Solution Preparation:
-
Prepare a solution of ferrous sulfate by dissolving 4 mmol of FeSO₄·7H₂O in 40 mL of deionized water.
-
In a separate beaker, prepare a solution of ammonium oxalate by dissolving 4 mmol of (NH₄)₂C₂O₄ in 40 mL of deionized water.[6]
-
-
Precipitation:
-
Mix the two solutions.
-
Heat the mixture to 95°C in a water bath with continuous stirring for 6 hours.[6]
-
-
Washing and Drying:
-
After the reaction, allow the precipitate to cool and settle.
-
Centrifuge the suspension to separate the solid catalyst.
-
Wash the precipitate multiple times with deionized water to remove any unreacted reagents.
-
Dry the obtained this compound in an oven.
-
Experimental Protocol: Fenton-like Oxidation of Organic Dyes
This protocol details the procedure for the degradation of organic dyes, such as Rhodamine B (RhB) and Methylene Blue (MB), using the synthesized this compound catalyst in a Fenton-like process.
Materials:
-
This compound (synthesized as described above)
-
Rhodamine B (RhB) or Methylene Blue (MB) stock solution
-
Hydrogen peroxide (H₂O₂, 30% m/m)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Ultrasonicator
-
UV-Vis spectrophotometer
-
Centrifuge
-
pH meter
-
(Optional) Xenon lamp or other light source for photo-Fenton studies
Protocol:
-
Reaction Setup:
-
Prepare a 50 mL aqueous solution of the target dye at the desired concentration (e.g., 100 mg·L⁻¹ for RhB or 10-20 ppm for MB).[1][6]
-
Add a specific amount of the this compound catalyst to the dye solution (e.g., 10 mg).[6]
-
Use ultrasonication for 5 minutes to ensure a homogeneous suspension of the catalyst.[6]
-
-
Initiation of Fenton Reaction:
-
Adjust the initial pH of the solution if necessary. While traditional Fenton reactions require a pH of around 3, ferrous oxalate has been shown to be effective at a natural pH of around 5-6.[5][7][8]
-
Add a specific volume of H₂O₂ (e.g., 0.05 mL of 30% H₂O₂) to the suspension under continuous stirring to initiate the Fenton reaction.[6]
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a 5 mL aliquot of the suspension.
-
Centrifuge the aliquot to remove the catalyst particles.
-
Analyze the concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.[6]
-
-
Photo-Fenton Enhancement (Optional):
-
For photo-Fenton studies, irradiate the reaction mixture with a light source, such as a xenon lamp (e.g., 500 W), after the addition of H₂O₂.[1]
-
Data Presentation
The following tables summarize the quantitative data from various studies on the degradation of organic pollutants using this compound as a catalyst.
Table 1: Degradation of Methylene Blue (MB)
| Catalyst Dosage (g/L) | H₂O₂ Concentration (mg/L) | Initial MB Concentration (ppm) | Irradiation Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| 0.5 | 30 | 10 | Dark | 10 | 94 | [1] |
| 0.5 | 30 | 10 | Dark | 15 | 97.2 | [1] |
| 0.5 | 30 | 10 | Xenon Lamp (500 W) | 3 | >95 | [1] |
| 0.5 | 30 | 10 | Xenon Lamp (500 W) | 10 | 98.4 | [1] |
| 0.1 | 20 | 50 | Not Specified | 10 | 97.64 | [5] |
Table 2: Degradation of Rhodamine B (RhB) and Methyl Orange (MO)
| Catalyst | Pollutant | Catalyst Dosage (mg) | H₂O₂ Volume (mL of 30%) | Initial Pollutant Concentration (mg·L⁻¹) | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| α-FOD | RhB | 10 | 0.05 | 100 | 60 | ~95 | [6] |
| α-FOD | MO | 10 | 0.05 | 100 | 60 | ~80 | [6] |
Table 3: Degradation of Indigo (B80030) Dye
| Initial Indigo Concentration (mg L⁻¹) | H₂O₂ Concentration (mg L⁻¹) | pH | System | Outcome | Reference |
| 6.67-33.33 | 257 (low dose) | 5-6 | Photo-Fenton | Best TOC removal | [8] |
| 6.67-33.33 | 1280 (high dose) | 5-6 | Photo-Fenton | Increased biodegradability | [8] |
Visualizations
The following diagrams illustrate the experimental workflow and the proposed catalytic mechanism for the Fenton-like oxidation process using this compound.
Caption: Experimental workflow for wastewater treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. deswater.com [deswater.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A ferrous oxalate mediated photo-Fenton system: toward an increased biodegradability of indigo dyed wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ferrous Oxalate Dihydrate in the Photocatalytic Degradation of Organic Dyes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a metal-organic framework (MOF), has garnered significant attention as a versatile and efficient photocatalyst for the degradation of organic dyes in wastewater.[1][2] Its appeal lies in its bifunctional nature, exhibiting both photocatalytic and Fenton-like activities, which contribute to the effective breakdown of persistent organic pollutants.[1][2] This document provides detailed application notes and experimental protocols for the use of ferrous oxalate dihydrate in the photocatalytic degradation of common organic dyes such as Methylene Blue and Rhodamine B.[2][3]
This compound acts as an n-type semiconductor, capable of absorbing light to generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) responsible for dye degradation.[1] The presence of Fe(II) also allows for a photo-Fenton-like process, where the generation of hydroxyl radicals is enhanced, leading to accelerated degradation rates.[2][4] The material can be synthesized through facile precipitation methods and has shown high degradation efficiencies under visible light irradiation.[1][5]
Experimental Protocols
Protocol 1: Synthesis of α-Ferrous Oxalate Dihydrate (α-FOD) via Precipitation
This protocol describes a common method for synthesizing α-ferrous oxalate dihydrate powder.[5]
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Ammonium (B1175870) oxalate ((NH₄)₂C₂O₄)
-
Deionized water
-
Centrifuge
-
Vacuum oven
-
Water bath
Procedure:
-
Prepare a 0.1 M solution of ferrous sulfate heptahydrate by dissolving 2.78 g of FeSO₄·7H₂O in 100 mL of deionized water.
-
Prepare a 0.1 M solution of ammonium oxalate by dissolving 1.24 g of (NH₄)₂C₂O₄ in 100 mL of deionized water.
-
Mix the two solutions in a beaker with constant stirring.
-
Heat the mixture in a water bath at 95°C for 6 hours. An orange precipitate of α-ferrous oxalate dihydrate will form.[5]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the collected precipitate several times with deionized water and ethanol to remove any unreacted precursors.
-
Dry the final product in a vacuum oven at 80°C for 8 hours.[5]
Protocol 2: Photocatalytic Degradation of Methylene Blue (MB)
This protocol outlines the procedure for evaluating the photocatalytic activity of synthesized this compound using Methylene Blue as a model organic dye.[6]
Materials:
-
Synthesized α-ferrous oxalate dihydrate (photocatalyst)
-
Methylene Blue (MB) stock solution (e.g., 100 ppm)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Visible light source (e.g., 5 W LED lamp)[1]
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Beakers
Procedure:
-
Prepare a 200 mL aqueous solution of Methylene Blue with a concentration of 10 ppm from the stock solution.[6]
-
Adjust the pH of the dye solution to the desired value (e.g., pH 4.2) using 0.1 M HCl or 0.1 M NaOH.[5]
-
Add a specific amount of the synthesized this compound catalyst to the MB solution (e.g., 10 mg of catalyst in 50 mL of dye solution).[5]
-
For a photo-Fenton reaction, add a specific volume of H₂O₂ (e.g., 0.05 mL of 30% H₂O₂) to the suspension.[5]
-
Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.
-
Irradiate the suspension with a visible light source under continuous stirring.
-
At regular time intervals, withdraw a small aliquot of the suspension and centrifuge to remove the catalyst particles.
-
Measure the absorbance of the supernatant at the maximum absorption wavelength of MB (around 664 nm) using a UV-Vis spectrophotometer.
-
Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.
Protocol 3: Photocatalytic Degradation of Rhodamine B (RhB)
This protocol details the procedure for the photocatalytic degradation of Rhodamine B.[3]
Materials:
-
Synthesized α-ferrous oxalate dihydrate (photocatalyst)
-
Rhodamine B (RhB) stock solution (e.g., 100 mg·L⁻¹)
-
Hydrogen peroxide (H₂O₂) (30% w/w)
-
Visible light source
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Beakers
Procedure:
-
Prepare a 50 mL aqueous solution of Rhodamine B with an initial concentration of 100 mg·L⁻¹.[5]
-
Add 10 mg of the synthesized α-FOD catalyst to the RhB solution.[5]
-
Homogenize the suspension by ultrasonication for 5 minutes.[5]
-
For a Fenton-like process, add 0.05 mL of 30% H₂O₂ to the solution under continuous stirring.[5] The initial pH of this mixture is typically around 4.2 without adjustment.[5]
-
Place the beaker under a visible light source and stir continuously.
-
At set time intervals, take samples, centrifuge them, and measure the absorbance of the supernatant at the maximum absorption wavelength of RhB (around 554 nm).
-
Calculate the degradation efficiency as described in Protocol 2.
Data Presentation
Table 1: Photocatalytic Degradation Efficiency of Organic Dyes using this compound
| Organic Dye | Catalyst | Initial Dye Concentration | Catalyst Dosage | Light Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Methylene Blue | ANFs/FeC₂O₄ | 10 ppm | - | - | 15 | 94.5 | [6] |
| Rhodamine B | FOD-ore | - | - | Visible Light | 90 | >85 | [3] |
| Rhodamine B | α-FOD (with H₂O₂) | 100 mg·L⁻¹ | 10 mg / 50 mL | - | - | - | [5] |
| Methyl Orange | α-FOD (with H₂O₂) | 100 mg·L⁻¹ | 10 mg / 50 mL | - | - | - | [5] |
Table 2: Kinetic Data for Fenton Degradation of Rhodamine B
| pH | Pseudo-first-order rate constant (k₁) (min⁻¹) | Reference |
| 3 | 0.873 | [5] |
| 4 | 1.097 | [5] |
| 6 | 0.212 | [5] |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for synthesis and application of α-FOD.
Diagram 2: Photocatalytic Degradation Mechanism
Caption: Mechanism of photocatalytic dye degradation by α-FOD.
Diagram 3: Photo-Fenton Reaction Pathway
Caption: Photo-Fenton-like degradation pathway.
References
- 1. α-Ferrous oxalate dihydrate: an Fe-based one-dimensional metal organic framework with extraordinary photocatalytic and Fenton activities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Ferrous-Oxalate-Modified Aramid Nanofibers Heterogeneous Fenton Catalyst for Methylene Blue Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Li-ion Battery Anode Materials from Ferrous Oxalate Dihydrate
Audience: Researchers, scientists, and materials development professionals.
Introduction: Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O), a simple metal-organic framework (MOF), serves as a versatile and cost-effective precursor for synthesizing various high-performance anode materials for Lithium-ion batteries (LIBs).[1][2] Its low thermal stability allows for conversion into different materials, including anhydrous iron(II) oxalate, porous iron oxides (α-Fe₂O₃, Fe₃O₄), and carbon-decorated iron oxide composites, by carefully controlling the thermal decomposition conditions.[1][3] The morphology and crystal structure of the final material, which significantly influence electrochemical performance, can be tuned through the synthesis and treatment processes.[4][5] This document provides detailed protocols for the synthesis of the precursor and its subsequent conversion into various anode materials, along with a summary of their reported electrochemical performance.
Experimental Protocols
Protocol 1: Synthesis of Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O) Precursor
This protocol is adapted from a method for the large-scale preparation of iron-based microcuboids.[3]
Materials:
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Potassium oxalate monohydrate (K₂C₂O₄·H₂O) - Note: The source paper specifies dihydrate, but monohydrate is the common form. Adjust mass accordingly.
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) - Note: The source paper uses ferrous oxalate heptahydrate, which is less common. Ferrous sulfate is a typical starting material for this reaction.
-
Deionized water
Procedure:
-
In a beaker, dissolve 2.521 g (20 mmol) of oxalic acid dihydrate and 3.684 g (20 mmol) of potassium oxalate monohydrate in 180 mL of deionized water with magnetic stirring.
-
In a separate beaker, dissolve 2.780 g (10 mmol) of ferrous sulfate heptahydrate into the stirred solution.
-
Place the beaker in an oil bath and heat the mixture to 90°C for 1 hour.
-
A yellow precipitate of this compound will form.
-
Collect the yellow precipitate by filtration.
-
Wash the collected powder with deionized water three times to remove any unreacted reagents.
-
Dry the final yellow powder in an oven at 50°C overnight. The resulting product should be highly crystalline FeC₂O₄·2H₂O.[3]
Protocol 2: Preparation of Porous α-Fe₂O₃ and Carbon-Decorated Fe₃O₄ Anodes
This protocol outlines the thermal decomposition of the FeC₂O₄·2H₂O precursor under different atmospheres to yield either α-Fe₂O₃ or C-Fe₃O₄.[3]
Materials:
-
Dried FeC₂O₄·2H₂O powder (from Protocol 1)
-
Tube furnace with gas flow control
-
High-purity nitrogen (N₂) or argon (Ar) gas
Procedure:
-
Place a ceramic boat containing the dried FeC₂O₄·2H₂O powder into the center of a tube furnace.
-
For Porous α-Fe₂O₃:
-
Heat the precursor in a static air atmosphere. The thermal decomposition in the presence of oxygen yields phase-pure α-Fe₂O₃.[3]
-
-
For Carbon-Decorated Fe₃O₄ (C-Fe₃O₄):
-
Purge the tube furnace with an inert gas (e.g., high-purity N₂) for at least 30 minutes to remove all oxygen.
-
Maintain a constant flow of the inert gas.
-
Heat the furnace to 400°C . The thermal decomposition of the oxalate precursor in an inert atmosphere results in the formation of Fe₃O₄ decorated with a porous carbon layer.[3] The carbon content from this process is approximately 1.6 wt%.[3]
-
-
After the thermal treatment, allow the furnace to cool down to room temperature under the same atmosphere before collecting the sample.
Protocol 3: Preparation of Anhydrous Iron(II) Oxalate (FeC₂O₄) Anode
The direct use of anhydrous FeC₂O₄ as an anode material has shown significant promise.[1][6][7] This protocol describes the dehydration of the precursor.
Materials:
-
Dried FeC₂O₄·2H₂O powder (from Protocol 1)
-
Vacuum furnace or tube furnace with vacuum capability
Procedure:
-
Place the dried FeC₂O₄·2H₂O powder in a suitable container within the furnace.
-
Evacuate the furnace to create a vacuum atmosphere.
-
Heat the furnace to 180°C and hold for 3 hours .[4] This process removes the two water molecules from the crystal structure to form anhydrous FeC₂O₄.
-
Allow the furnace to cool to room temperature under vacuum before retrieving the sample.
Visualizations
Experimental Workflow
References
- 1. nva.sikt.no [nva.sikt.no]
- 2. mdpi.com [mdpi.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tunable polymorph and morphology synthesis of iron oxalate nanoparticles as anode materials for lithium ion batteries: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Reverse Micelle Synthesis of Ferrous Oxalate Dihydrate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) nanoparticles serve as crucial precursors in the synthesis of various iron oxide nanoparticles (IONPs), which have garnered significant attention in the biomedical field. Their applications are widespread, ranging from targeted drug delivery and magnetic resonance imaging (MRI) contrast enhancement to hyperthermia-based cancer therapy. The reverse micelle method offers a versatile and controlled approach to synthesize these nanoparticles with uniform size and morphology, which are critical parameters for their subsequent use in pharmaceutical applications.
This document provides detailed protocols for the synthesis of ferrous oxalate dihydrate nanoparticles using a reverse micelle technique. Furthermore, it outlines the subsequent conversion of these nanoparticles into iron oxides and discusses their relevance in drug development.
Data Presentation
Table 1: Synthesis Parameters for this compound Nanorods
| Parameter | Value | Reference |
| Reactant 1 | Ferrous Nitrate (B79036) Solution | [1] |
| Concentration | 0.1 M | [1] |
| Reactant 2 | Ammonium (B1175870) Oxalate Solution | [1] |
| Concentration | 0.1 M | [1] |
| Surfactant | Cetyltrimethylammonium Bromide (CTAB) | [2] |
| Oil Phase | Isooctane (B107328) | [1] |
| Co-surfactant | 1-Butanol | |
| Water-to-Surfactant Molar Ratio (W₀) | 10-20 (typical range for nanorod formation) |
Table 2: Characterization of this compound Nanorods
| Property | Value/Technique | Reference |
| Morphology | Nanorods | [2] |
| Average Diameter | 70 nm | [2] |
| Average Length | 470 nm | [2] |
| Crystallographic Structure | X-ray Diffraction (XRD) | [3] |
| Thermal Properties | Thermogravimetric Analysis (TGA) | [3] |
| Chemical Composition | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | [4] |
Table 3: Characterization of Iron Oxide Nanoparticles from Ferrous Oxalate Precursor
| Property | Value/Technique | Reference |
| Morphology (from nanorods) | Spherical (in air), Cuboidal (in vacuum) | [2] |
| Average Size (spherical) | ~50 nm | [2] |
| Average Size (cuboidal) | 60-70 nm | [2] |
| Composition (in air) | α-Fe₂O₃ (Hematite) | [2] |
| Composition (in vacuum) | Fe₃O₄ (Magnetite) | [2] |
Experimental Protocols
Protocol 1: Reverse Micelle Synthesis of this compound Nanorods
Materials:
-
Ferrous nitrate (Fe(NO₃)₂·6H₂O)
-
Ammonium oxalate ((NH₄)₂C₂O₄·H₂O)
-
Cetyltrimethylammonium bromide (CTAB)
-
Isooctane
-
1-Butanol
-
Deionized water
Procedure:
-
Preparation of Microemulsion A (Ferrous Nitrate):
-
Prepare a 0.1 M aqueous solution of ferrous nitrate.
-
In a sealed container, dissolve a specific amount of CTAB in a mixture of isooctane and 1-butanol.
-
Add the 0.1 M ferrous nitrate solution to the surfactant-oil mixture to form a clear and stable reverse micelle solution (Microemulsion A). The water-to-surfactant molar ratio (W₀) should be maintained in the range of 10-20.
-
Stir the mixture vigorously for at least 30 minutes.
-
-
Preparation of Microemulsion B (Ammonium Oxalate):
-
Prepare a 0.1 M aqueous solution of ammonium oxalate.
-
In a separate sealed container, prepare another CTAB/isooctane/1-butanol mixture with the same composition as for Microemulsion A.
-
Add the 0.1 M ammonium oxalate solution to this mixture to form Microemulsion B, maintaining the same W₀ as in Microemulsion A.
-
Stir this mixture vigorously for at least 30 minutes.
-
-
Mixing and Reaction:
-
Slowly add Microemulsion B to Microemulsion A under constant stirring.
-
Allow the mixture to stir for 15 hours at room temperature. A precipitate of this compound will form within the reverse micelles.[5]
-
-
Purification of Nanoparticles:
-
Centrifuge the resulting suspension to separate the precipitate.
-
Wash the precipitate repeatedly with a 1:1 mixture of chloroform and methanol to remove the surfactant and oil phase.[1]
-
After several washing steps, wash the precipitate with deionized water to remove any remaining water-soluble impurities.
-
-
Drying:
-
Dry the purified this compound nanorods in a vacuum oven at 60°C for 12 hours.[4]
-
Protocol 2: Thermal Conversion to Iron Oxide Nanoparticles
Materials:
-
Dried this compound nanorods
Procedure:
-
Place the dried this compound nanorods in a ceramic boat.
-
Insert the boat into a tube furnace.
-
For Hematite (α-Fe₂O₃) nanoparticles: Heat the sample in air at 500°C.
-
For Magnetite (Fe₃O₄) nanoparticles: Heat the sample in a vacuum (approximately 10⁻⁵ torr) at 500°C.[2]
-
After the thermal decomposition is complete, allow the furnace to cool down to room temperature before collecting the resulting iron oxide nanoparticles.
Mandatory Visualization
References
Application Notes and Protocols for the Synthesis of High-Purity Ferrous Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) is a key precursor in the synthesis of various materials, including lithium iron phosphate (B84403) (LFP) for battery cathodes, as well as other catalysts and magnetic materials. The purity and morphology of the initial ferrous oxalate dihydrate crystals significantly impact the performance of the final product. This document provides a detailed step-by-step precipitation method for the synthesis of high-purity this compound, suitable for research and development applications. The protocol is based on the reaction between a ferrous salt and oxalic acid or an oxalate salt in an aqueous solution.
Principle of the Method
The synthesis of this compound via precipitation is based on a metathesis reaction where an aqueous solution of a soluble ferrous salt is reacted with a solution containing oxalate ions.[1][2] Due to the low solubility of ferrous oxalate in water, it precipitates out of the solution as a dihydrate. The purity of the final product is dependent on the purity of the reactants and the control of reaction conditions to prevent the oxidation of Fe²⁺ to Fe³⁺ and to minimize the inclusion of impurities.
Experimental Protocols
This section details two common and effective methods for the precipitation of high-purity this compound.
Protocol 1: Reaction of Ferrous Sulfate (B86663) with Oxalic Acid
This protocol utilizes the reaction between ferrous sulfate heptahydrate and oxalic acid.
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O), analytical grade
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), analytical grade
-
Deionized water
-
Ethanol (B145695) or Acetone (B3395972) (for washing)
Equipment:
-
Reaction vessel (e.g., beaker or round-bottom flask)
-
Heating and stirring plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
-
pH meter (optional)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of ferrous sulfate by dissolving a specific amount of ferrous sulfate heptahydrate in deionized water. For example, dissolve 60g of FeSO₄·7H₂O in 150mL of deionized water at 40°C.[3]
-
Prepare a solution of oxalic acid by dissolving a stoichiometric amount or a slight excess of oxalic acid dihydrate in deionized water. For instance, dissolve 23g of oxalic acid dihydrate in 100mL of deionized water, which can be heated to facilitate dissolution.[3]
-
-
Precipitation:
-
Slowly add the oxalic acid solution to the ferrous sulfate solution while stirring continuously.
-
A pale yellow precipitate of this compound will form immediately.[4]
-
The reaction can be carried out at room temperature or elevated temperatures (e.g., 60-70°C) to influence crystal size and morphology.[5]
-
-
Aging of the Precipitate:
-
After the addition is complete, continue stirring the mixture for a defined period (e.g., 1-2 hours) to allow for crystal growth and maturation. For some methods, the suspension is left to stand for a longer period (e.g., 8-10 hours) to ensure complete precipitation.[4]
-
-
Filtration and Washing:
-
Separate the precipitate from the supernatant by filtration using a Büchner funnel.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
A final wash with ethanol or acetone can help in removing water and facilitate drying.[5]
-
-
Drying:
-
Dry the collected precipitate in an oven at a controlled temperature, for example, at 50°C, to obtain the final this compound product.[3]
-
Protocol 2: Reaction of Ferrous Ammonium (B1175870) Sulfate with Oxalic Acid
This protocol is based on the reaction between ferrous ammonium sulfate and oxalic acid, which is reported to yield high-purity crystals.[6][7]
Materials:
-
Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), analytical grade
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O), analytical grade
-
Deionized water
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of oxalic acid.
-
Prepare a separate aqueous solution of ferrous ammonium sulfate hexahydrate.[7]
-
-
Precipitation:
-
Filtration and Washing:
-
Collect the precipitate by filtration.
-
Wash the collected solid thoroughly with deionized water to remove ammonium sulfate and any unreacted oxalic acid.
-
-
Drying:
-
Dry the product in an oven at a moderate temperature (e.g., 50-80°C) to obtain pure this compound.
-
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound.
| Parameter | Method 1 (FeSO₄ + H₂C₂O₄) | Method 2 ( (NH₄)₂Fe(SO₄)₂ + H₂C₂O₄) | Method 3 (FeCl₂ + Oxalyl Dihydrazide) | Reference |
| Reactants | Ferrous Sulfate, Oxalic Acid | Ferrous Ammonium Sulfate, Oxalic Acid | Ferrous Chloride, Oxalyl Dihydrazide | [3],[7] |
| Temperature | 40-120°C | 25°C | 150°C | [3],[7] |
| Reaction Time | 12 hours | Not specified | 15 hours | [3] |
| Yield | 93% | ~91% (iron removal efficiency) | 94.8% | [3],[8] |
| Purity | High Purity | High Purity | 99.99% | [3],[6] |
Experimental Workflow and Logic
The following diagram illustrates the general step-by-step workflow for the precipitation of high-purity this compound.
Caption: Workflow for the synthesis of high-purity this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Oxalic acid is toxic and an irritant. Handle it with care and avoid inhalation of dust or contact with skin and eyes.
-
Ferrous salts can be irritating.
-
Perform the experiment in a well-ventilated area or a fume hood.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. RU2622106C1 - Method of producing iron oxalate diohydrate (+2) from industrial production waste - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ferrous Oxalate Dihydrate as a Reducing Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) is a yellow, coordination polymer that has demonstrated utility as a reducing agent in specific organic transformations. Its low solubility in many organic solvents and unique reactivity profile make it a subject of interest for specialized applications. This document provides detailed application notes and protocols for the use of ferrous oxalate dihydrate as a reducing agent, with a primary focus on its most well-documented application: the reductive coupling of benzylic halides. Additionally, its role in photocatalysis and Fenton-like reactions will be briefly discussed, highlighting its broader redox capabilities.
Core Application: Reductive Coupling of Benzylic Halides
This compound has been effectively employed for the facile reductive coupling of benzylic halides to form 1,2-diarylethane derivatives. This reaction typically proceeds at elevated temperatures in polar aprotic solvents such as dimethylformamide (DMF) or hexamethylphosphoramide (B148902) (HMPA) under an inert atmosphere. The reaction is proposed to occur via successive oxidative additions of the benzylic halide to the ferrous oxalate, leading to an organoiron intermediate that subsequently dimerizes.
Quantitative Data Summary
The efficiency of the reductive coupling reaction is dependent on the nature of the benzylic halide and the stoichiometry of the reagents. The following table summarizes the reaction outcomes for various substrates.
| Entry | Substrate | Molar Ratio (Substrate:FeC₂O₄·2H₂O) | Solvent | Time (min) | Yield (%) |
| 1 | 9-Bromofluorene | 1:1 | DMF | 60 | 98 |
| 2 | 9-Chlorofluorene | 1:1 | DMF | 60 | 96 |
| 3 | Chlorodiphenylmethane | 1:1 | DMF | 70 | 95 |
| 4 | Bromodiphenylmethane | 1:1 | DMF | 70 | 97 |
| 5 | 1-Bromo-1-phenylethane | 1:1 | DMF | 80 | 90 |
| 6 | 1-Chloro-1-phenylethane | 1:1 | DMF | 80 | 88 |
| 7 | Benzyl bromide | 1:2 | DMF | 60 | 85 |
| 8 | Benzyl chloride | 1:2 | DMF | 80 | 80 |
| 9 | 4-Methylbenzyl bromide | 1:2 | DMF | 60 | 88 |
| 10 | 4-Methoxybenzyl chloride | 1:2 | HMPA | 70 | 82 |
Data compiled from published research on the reductive coupling of benzylic halides.[1][2]
Experimental Protocol: General Procedure for Reductive Coupling
Materials:
-
Appropriate benzylic halide (e.g., 9-bromofluorene)
-
This compound (FeC₂O₄·2H₂O)
-
Anhydrous dimethylformamide (DMF) or hexamethylphosphoramide (HMPA)
-
Nitrogen gas (or other inert gas)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Standard work-up and purification supplies (e.g., separatory funnel, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzylic halide (1.0 mmol) and this compound (1.0 mmol for secondary halides, 2.0 mmol for primary halides).
-
Flush the flask with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.
-
Add anhydrous DMF (or HMPA) (10 mL) to the flask via syringe.
-
Heat the reaction mixture to 155-160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 60-80 minutes), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL) and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired reductively coupled dimer.
Proposed Reaction Mechanism
The reductive coupling is thought to proceed through the following steps:
References
Application Notes and Protocols: Ferrous Oxalate Dihydrate for the Preparation of Magnetic Iron Oxides (Magnetite, Maghemite)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of magnetic iron oxides, specifically magnetite (Fe₃O₄) and maghemite (γ-Fe₂O₃), using ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) as a precursor. The thermal decomposition of ferrous oxalate dihydrate offers a versatile and effective method for producing these nanoparticles with controlled properties, which are of significant interest for various biomedical applications, including drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.
Introduction
This compound is a coordination polymer that serves as an excellent precursor for the synthesis of various iron oxides.[1] The morphology of the initial ferrous oxalate crystals can be preserved during thermal decomposition, allowing for a degree of shape control in the final iron oxide product.[2][3][4] The synthesis pathway involves two main stages: the precipitation of this compound and its subsequent thermal decomposition under controlled atmospheric conditions to yield either magnetite or maghemite. Two different polymorphs of this compound, α-Fe(C₂O₄)·2H₂O (monoclinic) and β-Fe(C₂O₄)·2H₂O (orthorhombic), can be synthesized by controlling the precipitation temperature.[2][3]
Synthesis of Magnetic Iron Oxides
The thermal decomposition of this compound can lead to different iron oxide phases depending on the atmosphere and temperature. In an oxygen-deficient or inert atmosphere, magnetite is the primary product.[2][3][5] Conversely, decomposition in the presence of air (an oxidizing atmosphere) typically yields hematite (B75146) (α-Fe₂O₃) at temperatures of 250 °C and above, though maghemite can be formed under specific conditions.[2][3][4][6]
Synthesis of Magnetite (Fe₃O₄)
The formation of magnetite from this compound proceeds through the thermal decomposition of the anhydrous ferrous oxalate in an environment with low oxygen partial pressure.[2][3] The reaction can be summarized as the dehydration of this compound followed by the decomposition of the anhydrous salt into magnetite, carbon monoxide, and carbon dioxide.[5]
Synthesis of Maghemite (γ-Fe₂O₃)
Maghemite can be synthesized by the thermal decomposition of this compound in the presence of air at controlled temperatures.[4][6] It is a metastable form of iron oxide and can transform into the more stable hematite phase at higher temperatures.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis of magnetite and maghemite from this compound.
Table 1: Synthesis Parameters and Properties of Magnetite
| Parameter | Value | Reference |
| Synthesis Temperature | 500 °C | [2][3][4] |
| Oxygen Partial Pressure | 10⁻²⁵ atm | [2][3][4] |
| Precursor Polymorph | β-oxalate | [2][3][4] |
| Resulting Crystallite Size (at 500 °C) | 40 nm | [2][3][4] |
| Resulting Crystallite Size (at 700 °C) | 55 nm | [2][3][4] |
| Lattice Parameter (a₀) | 8.39 Å | [2][3][4] |
Table 2: Synthesis Parameters and Properties of Maghemite
| Parameter | Value | Reference |
| Synthesis Temperature | ~300 °C (573 K) | [4][6] |
| Atmosphere | Air | [4][6] |
| Resulting Particle Size | 0.2–0.35 µm (from iron-containing waste) | [8] |
| Resulting Particle Size | ~9 nm (by chemical precipitation) | [9] |
Experimental Protocols
Protocol for Synthesis of this compound Polymorphs
This protocol describes the synthesis of both α- and β-polymorphs of this compound.
Materials:
-
Ferrous salt (e.g., Ferrous sulfate (B86663) heptahydrate, FeSO₄·7H₂O or Mohr's salt, (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Oxalic acid (H₂C₂O₄)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating plate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of a ferrous salt.
-
Prepare an aqueous solution of oxalic acid.
-
-
Precipitation:
-
For β-Fe(C₂O₄)·2H₂O (orthorhombic): Mix the ferrous salt solution and oxalic acid solution at room temperature with constant stirring. A yellow precipitate of this compound will form immediately.
-
For α-Fe(C₂O₄)·2H₂O (monoclinic): Mix the ferrous salt solution and oxalic acid solution and heat the mixture to 90 °C while stirring. Age the precipitate at this temperature.[2][3]
-
-
Isolation and Washing:
-
After precipitation, cool the mixture to room temperature (if heated).
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.
-
-
Drying:
-
Dry the collected this compound powder in an oven at a temperature below 120 °C to avoid dehydration.[1]
-
Protocol for Synthesis of Magnetite Nanoparticles
This protocol details the thermal decomposition of this compound to produce magnetite.
Materials:
-
This compound (synthesized as per Protocol 4.1)
-
Tube furnace with gas flow control
-
Inert gas (e.g., Nitrogen or Argon)
-
Ceramic or quartz boat
-
Schlenk line or glovebox (optional, for handling in an inert atmosphere)
Procedure:
-
Sample Preparation: Place a known amount of this compound powder into a ceramic or quartz boat.
-
Furnace Setup: Place the boat in the center of the tube furnace.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., nitrogen) for at least 30 minutes to remove all oxygen. Maintain a slow, continuous flow of the inert gas throughout the experiment to create a low oxygen partial pressure environment.
-
Thermal Decomposition:
-
Cooling: Cool the furnace down to room temperature under the continuous flow of the inert gas.
-
Collection: Once at room temperature, carefully remove the sample. The resulting black powder is magnetite. For air-sensitive applications, the sample should be collected and stored under an inert atmosphere.
Protocol for Synthesis of Maghemite Nanoparticles
This protocol describes the synthesis of maghemite via thermal decomposition in air.
Materials:
-
This compound (synthesized as per Protocol 4.1)
-
Muffle furnace
-
Ceramic crucible
Procedure:
-
Sample Preparation: Place a known amount of this compound powder into a ceramic crucible.
-
Thermal Decomposition:
-
Place the crucible in a muffle furnace.
-
Heat the furnace in the presence of air to approximately 300-350 °C.[4][6][8]
-
Hold at this temperature for a sufficient time to allow for the complete conversion to maghemite. The exact time may need to be optimized depending on the sample amount and furnace characteristics.
-
-
Cooling: Turn off the furnace and allow the sample to cool down to room temperature inside the furnace.
-
Collection: The resulting reddish-brown powder is maghemite.
Visualizations
The following diagrams illustrate the synthesis workflows and reaction pathways.
Caption: Experimental workflow for the synthesis of magnetic iron oxides.
Caption: Thermal decomposition pathways of this compound.
References
- 1. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 2. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 3. Synthesis of magnetite nanoparticles by thermal decomposition of this compound (2008) | A. Angermann | 126 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Green Synthesis of Ferrous Oxalate Dihydrate Using Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The burgeoning field of green nanotechnology emphasizes the use of environmentally benign and sustainable methods for the synthesis of nanomaterials. Plant extracts, rich in phytochemicals such as polyphenols, flavonoids, and alkaloids, have emerged as excellent reducing and capping agents for the synthesis of metallic nanoparticles. This approach offers a cost-effective, eco-friendly, and simple alternative to conventional chemical and physical methods.
While the green synthesis of iron and iron oxide nanoparticles is well-documented, the application of this methodology to produce specific iron salts like ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) is a nascent area of research. Ferrous oxalate dihydrate is a crucial precursor in the synthesis of various advanced materials, including LiFePO₄ for batteries and as a source of highly reactive iron nanoparticles. The development of a green synthetic route to this compound is therefore of significant interest.
These application notes provide a comprehensive overview and a proposed protocol for the green synthesis of this compound using plant extracts. The information is compiled from existing literature on the green synthesis of iron-based nanoparticles and the conventional synthesis of ferrous oxalate.
Quantitative Data from Green Synthesis of Iron-Based Nanoparticles
The following tables summarize quantitative data from the green synthesis of iron and iron oxide nanoparticles using various plant extracts. This data can serve as a reference for expected outcomes in a green synthesis protocol for this compound.
Table 1: Synthesis Parameters and Nanoparticle Characteristics
| Plant Extract | Iron Precursor | Precursor Conc. (mM) | Extract:Precursor Ratio (v/v) | Reaction Time (h) | Temperature (°C) | Nanoparticle Size (nm) | Reference |
| Vitex leucoxylon | Ferric Sulfate (B86663) | 1 | 1 mL extract to 1 mM precursor | 1 | Room Temp. | 45-100 | [1] |
| Egeria densa | Ferrous Chloride | Not specified | Not specified | Not specified | Room Temp. | ~18.49 (FeO-NPs) | [2] |
| Egeria densa | Ferric Chloride | Not specified | Not specified | Not specified | Room Temp. | ~27.96 (Fe₂O₃-NPs) | [2] |
| Euphorbia milii (stem) | Ferric Chloride | Not specified | Not specified | Not specified | Room Temp. | 13-21 | [3] |
| Tridax procumbens (stem) | Ferric Chloride | Not specified | Not specified | Not specified | Room Temp. | Not specified | [3] |
| Tinospora cordifolia (flower) | Ferric Chloride | Not specified | Not specified | Not specified | Room Temp. | Not specified | [3] |
Table 2: Characterization Data of Green Synthesized Iron Nanoparticles
| Plant Extract | Nanoparticle Type | UV-Vis λmax (nm) | Major FTIR Peaks (cm⁻¹) | Crystalline Nature | Reference |
| Vitex leucoxylon | FeNPs | 395 | 923.96, 1709.89 | Crystalline | [1] |
| Egeria densa | FeO-NPs | 290 | Not specified | Crystalline | [2] |
| Egeria densa | Fe₂O₃-NPs | 300 | Not specified | Crystalline | [2] |
Experimental Protocols
This section details a proposed methodology for the green synthesis of this compound.
Protocol 1: Preparation of Plant Extract
-
Plant Material Collection: Collect fresh, healthy leaves of a suitable plant known for high phenolic and flavonoid content (e.g., Green Tea - Camellia sinensis, Eucalyptus leaves).
-
Washing and Drying: Thoroughly wash the leaves with deionized water to remove any dust and impurities. Air-dry the leaves in the shade for 5-7 days or until they are completely dry and crisp.
-
Powdering: Grind the dried leaves into a fine powder using a mechanical grinder.
-
Aqueous Extraction: a. Suspend 10 g of the leaf powder in 100 mL of deionized water in a 250 mL Erlenmeyer flask. b. Heat the suspension at 60-80°C for 1 hour with constant stirring. c. Allow the mixture to cool to room temperature. d. Filter the extract through Whatman No. 1 filter paper to remove the plant debris. e. Store the clear extract at 4°C for further use.
Protocol 2: Green Synthesis of this compound
-
Precursor Solution Preparation: a. Prepare a 0.1 M solution of ferrous sulfate (FeSO₄·7H₂O) in deionized water. b. Prepare a 0.1 M solution of oxalic acid (H₂C₂O₄) in deionized water.
-
Synthesis Reaction: a. In a 250 mL beaker, add 50 mL of the 0.1 M ferrous sulfate solution. b. To this, add 20 mL of the prepared plant extract and stir the solution for 15 minutes. The plant extract acts as a reducing and stabilizing agent. c. Slowly add 50 mL of the 0.1 M oxalic acid solution to the mixture under constant stirring. d. A yellowish precipitate of this compound should start to form. e. Continue stirring the reaction mixture for 2 hours at room temperature to ensure complete reaction.
-
Purification: a. Centrifuge the mixture at 5000 rpm for 15 minutes to separate the precipitate. b. Discard the supernatant and wash the precipitate with deionized water. c. Repeat the washing and centrifugation steps three times to remove any unreacted precursors and by-products.
-
Drying: a. Dry the purified precipitate in a hot air oven at 60°C for 4 hours. b. Store the dried this compound powder in an airtight container for characterization.
Protocol 3: Characterization of Synthesized this compound
-
UV-Visible Spectroscopy: a. Disperse a small amount of the synthesized powder in deionized water. b. Record the UV-Vis absorption spectrum in the range of 200-800 nm to identify the characteristic surface plasmon resonance peak.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: a. Mix the dried powder with KBr and prepare a pellet. b. Record the FTIR spectrum in the range of 4000-400 cm⁻¹ to identify the functional groups present and confirm the formation of ferrous oxalate. Key peaks for this compound are expected around 1640 cm⁻¹ (C=O stretching), 1362 cm⁻¹, 1320 cm⁻¹ (C-O stretching), and 820 cm⁻¹ (C-C stretching).[4]
-
X-ray Diffraction (XRD): a. Perform XRD analysis on the powdered sample to determine its crystalline structure and phase purity. The diffraction peaks can be compared with standard JCPDS data for this compound.
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Spectroscopy: a. Use SEM to study the surface morphology and particle size of the synthesized material. b. Use EDX to determine the elemental composition and confirm the presence of iron, carbon, and oxygen.
Visualizations
Experimental Workflow
Caption: Workflow for the green synthesis of this compound.
Proposed Reaction Pathway
Caption: Proposed mechanism for plant-mediated synthesis of ferrous oxalate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Iron Oxide Nanoparticles from Ferrous Oxalate Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the morphology of iron oxide nanoparticles synthesized from ferrous oxalate (B1200264) dihydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of iron oxide nanoparticles, providing potential causes and recommended solutions in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| Broad Nanoparticle Size Distribution | - Inappropriate heating rate (too slow or too fast).[1] - Non-optimal precursor-to-surfactant ratio.[1][2] - Inhomogeneous temperature distribution in the reaction vessel. | - Optimize the heating rate. A moderate, consistent heating rate often yields a narrower size distribution.[1] - Systematically vary the molar ratio of the iron precursor to the surfactant to control the final particle size.[1][2] - Ensure uniform heating and efficient stirring of the reaction mixture. |
| Nanoparticle Aggregation | - Insufficient stabilization by surfactants or polymers.[3] - Inappropriate pH of the reaction medium.[3][4] - High particle concentration. | - Increase the concentration of the stabilizing agent (e.g., oleic acid, PEG, dextran).[3] - Adjust the pH to ensure sufficient surface charge for electrostatic repulsion.[3] - Perform the synthesis at a lower precursor concentration. - Employ post-synthesis sonication to break up agglomerates.[3] |
| Irregular or Unexpected Nanoparticle Morphology | - Incorrect polymorph of the ferrous oxalate precursor. - Inappropriate thermal decomposition atmosphere.[5] - Unsuitable choice or concentration of surfactant.[6] | - Control the precipitation temperature of ferrous oxalate dihydrate to obtain the desired polymorph (α or β), as the precursor morphology can be retained in the final product. - For magnetite (Fe₃O₄), conduct the thermal decomposition in an inert atmosphere (e.g., nitrogen, argon) or under vacuum. For hematite (B75146) (α-Fe₂O₃), perform the decomposition in air.[5] - Experiment with different surfactants and their concentrations to direct the nanoparticle shape (e.g., spheres, cubes, rods).[6] |
| Incomplete Decomposition of Ferrous Oxalate | - Decomposition temperature is too low.[7] - Insufficient reaction time.[7] | - Increase the final decomposition temperature. Thermogravimetric analysis (TGA) can help determine the optimal temperature range.[7] - Extend the duration of the thermal decomposition to ensure complete conversion of the precursor.[7] |
| Presence of Impurities in the Final Product | - Unreacted precursors or by-products from incomplete decomposition.[2][8] - Oxidation of magnetite to maghemite or hematite.[4] - Residual chlorine from precursor salts.[9] | - Ensure complete decomposition by optimizing temperature and time. Wash the final product thoroughly with appropriate solvents (e.g., ethanol (B145695), water) to remove unreacted species. - Conduct the synthesis and handling of magnetite nanoparticles under an inert atmosphere to prevent oxidation.[4] - If using chloride-containing precursors, wash the nanoparticles multiple times to remove residual ions.[9] |
Frequently Asked Questions (FAQs)
Q1: How can I control the crystal phase of the iron oxide nanoparticles (magnetite vs. hematite)?
A1: The crystal phase is primarily controlled by the atmosphere during thermal decomposition. To synthesize magnetite (Fe₃O₄), the decomposition of this compound should be carried out in an inert atmosphere, such as nitrogen or argon, or under vacuum to prevent oxidation.[5] For the synthesis of hematite (α-Fe₂O₃), the thermal decomposition should be performed in the presence of air or oxygen.[5]
Q2: What is the role of the this compound polymorph in determining the final nanoparticle morphology?
A2: this compound exists in two main polymorphs, α and β, which are synthesized at different precipitation temperatures. The morphology of these precursor crystals can be preserved during the thermal decomposition process. Therefore, by controlling the polymorph of the precursor, you can influence the shape of the resulting iron oxide nanoparticle aggregates.
Q3: How does the heating rate affect the characteristics of the synthesized nanoparticles?
A3: The heating rate is a critical parameter that influences both the size and the size distribution of the iron oxide nanoparticles.[10][11] A rapid heating rate can lead to a burst of nucleation, which may result in smaller and more monodisperse nanoparticles. Conversely, a very slow or very fast heating rate can lead to a broader size distribution and irregularly shaped particles.[1] The optimal heating rate needs to be determined experimentally for a specific synthesis setup.
Q4: How can I prevent the nanoparticles from aggregating after synthesis?
A4: To prevent aggregation, the nanoparticles should be coated with a stabilizing agent. This can be achieved by performing the synthesis in the presence of surfactants like oleic acid or by coating the nanoparticles with polymers such as polyethylene (B3416737) glycol (PEG) or dextran (B179266) after synthesis.[3] Maintaining an appropriate pH to ensure surface charge and subsequent electrostatic repulsion can also prevent aggregation.[3][4] Proper washing and dispersion in a suitable solvent are also crucial.
Q5: What are common characterization techniques to verify the morphology and crystal structure of the synthesized iron oxide nanoparticles?
A5: Common techniques include:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Diffraction (XRD): To determine the crystal phase (e.g., magnetite, hematite) and crystallite size. An amorphous background in the XRD pattern may indicate incomplete decomposition.[7]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a suspension.
-
Thermogravimetric Analysis (TGA): To study the thermal decomposition profile of the ferrous oxalate precursor and determine the optimal decomposition temperature.
Experimental Protocols
Protocol 1: Synthesis of Magnetite (Fe₃O₄) Nanoparticles
This protocol describes the synthesis of magnetite nanoparticles by the thermal decomposition of this compound in an inert atmosphere.
Materials:
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)
-
Oleic acid
-
1-octadecene
-
Ethanol
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Synthesis of this compound (β-polymorph):
-
Dissolve ferrous sulfate heptahydrate in deionized water.
-
Separately, dissolve oxalic acid dihydrate in deionized water.
-
Slowly add the oxalic acid solution to the ferrous sulfate solution at room temperature with constant stirring.
-
A yellow precipitate of this compound will form.
-
Filter the precipitate, wash it with deionized water and then with ethanol, and dry it under vacuum.
-
-
Thermal Decomposition to Magnetite Nanoparticles:
-
In a three-neck flask equipped with a condenser, thermocouple, and a gas inlet/outlet, combine the dried this compound powder, oleic acid, and 1-octadecene.
-
Flush the system with nitrogen or argon gas for at least 30 minutes to remove any oxygen.
-
Heat the mixture to the desired decomposition temperature (e.g., 320 °C) with a controlled heating rate under a constant flow of inert gas and vigorous stirring.
-
Hold the reaction at the decomposition temperature for a specific duration (e.g., 1-2 hours) until the color of the solution turns black.
-
Cool the reaction mixture to room temperature.
-
Add excess ethanol to precipitate the magnetite nanoparticles.
-
Separate the nanoparticles by centrifugation or using a strong magnet.
-
Wash the nanoparticles several times with ethanol to remove any unreacted precursors and excess surfactant.
-
Disperse the final magnetite nanoparticles in a suitable solvent (e.g., hexane, toluene).
-
Data Presentation
Table 1: Influence of Synthesis Parameters on Magnetite Nanoparticle Size
| Decomposition Temperature (°C) | Heating Rate (°C/min) | Precursor:Surfactant Molar Ratio | Average Nanoparticle Size (nm) |
| 300 | 5 | 1:5 | 8 ± 2 |
| 320 | 5 | 1:5 | 12 ± 3 |
| 320 | 10 | 1:5 | 10 ± 2 |
| 320 | 5 | 1:10 | 15 ± 3 |
Note: The data in this table is illustrative and will vary depending on the specific experimental setup and conditions.
Visualization
Experimental Workflow for Magnetite Nanoparticle Synthesis
Caption: Workflow for the synthesis of magnetite nanoparticles from this compound.
Relationship between Synthesis Parameters and Nanoparticle Morphology
Caption: Key synthesis parameters influencing the final morphology of iron oxide nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of phase-pure and monodisperse iron oxide nanoparticles by thermal decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, applications, and challenges of iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion [mdpi.com]
- 8. Thermal Decomposition Synthesis of Iron Oxide Nanoparticles with Diminished Magnetic Dead Layer by Controlled Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Combined Experimental and Theoretical Investigation of Heating Rate on Growth of Iron Oxide Nanoparticles [escholarship.org]
Technical Support Center: Thermal Decomposition of Ferrous Oxalate Dihydrate for Pure Iron Oxide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of pure iron oxides via the thermal decomposition of ferrous oxalate (B1200264) dihydrate.
Troubleshooting Guide
This section addresses common challenges encountered during the experimental process.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| TROUBLE-01 | Final product is a mixture of iron oxides (e.g., FeO, Fe₃O₄, and Fe₂O₃) instead of a pure phase. | 1. Inappropriate atmospheric conditions during decomposition. 2. Fluctuations in temperature or incorrect final temperature. 3. Uncontrolled heating and cooling rates. | 1. For hematite (B75146) (α-Fe₂O₃), ensure a consistent and sufficient flow of an oxidizing atmosphere like air. For magnetite (Fe₃O₄), use a low oxygen partial pressure or an inert atmosphere (e.g., nitrogen, argon).[1][2] 2. Calibrate your furnace and use a programmable controller for precise temperature management. Refer to the data tables for phase-specific temperature ranges. 3. Employ a controlled heating rate (e.g., 5-10 °C/min) and a defined cooling protocol to prevent unwanted phase transformations. |
| TROUBLE-02 | Formation of non-oxide impurities such as metallic iron (α-Fe) or iron carbide (Fe₃C). | 1. Decomposition in a sealed environment or an atmosphere with high concentrations of gaseous byproducts (CO, CO₂).[3][4] 2. Temperatures exceeding the stability range of the desired iron oxide, leading to reduction by carbon monoxide. | 1. Ensure adequate gas flow to remove reactive gaseous byproducts. If a self-generated atmosphere is intended, precise control over the reaction vessel volume and temperature is critical. 2. Avoid unnecessarily high decomposition temperatures. For instance, above 535 °C in a self-generated atmosphere, magnetite can be reduced to wüstite (FeO).[3][4] |
| TROUBLE-03 | Poor crystallinity or amorphous final product. | 1. Decomposition temperature is too low. 2. Insufficient dwell time at the target temperature. 3. Rapid quenching of the product. | 1. Increase the final decomposition temperature to promote crystallization. For example, complete conversion to magnetite with higher crystallinity is observed at temperatures of 773 K (500 °C) and 873 K (600 °C).[1] 2. Increase the hold time at the target temperature (e.g., 1-2 hours) to allow for complete phase transformation and crystal growth. 3. Implement a slower, controlled cooling rate to facilitate the formation of a well-defined crystal lattice. |
| TROUBLE-04 | Inconsistent particle size and morphology in the final iron oxide product. | 1. Inconsistent precursor (ferrous oxalate dihydrate) crystal structure and morphology. 2. Non-uniform heating within the sample. 3. Agglomeration of particles during decomposition. | 1. Control the precipitation and aging conditions during the synthesis of this compound to obtain uniform precursor crystals.[2] The morphology of the precursor often dictates the morphology of the final oxide particles.[2] 2. Use a shallow, wide crucible to spread the precursor in a thin layer, ensuring uniform heat distribution. 3. Consider using a lower heating rate to minimize thermal shock and reduce the likelihood of particle fusion. |
| TROUBLE-05 | The color of the final product is not as expected (e.g., not the characteristic reddish-brown of hematite or black of magnetite). | 1. Presence of mixed iron oxide phases. 2. Incomplete decomposition of the ferrous oxalate precursor. 3. Contamination from the reaction vessel or atmosphere. | 1. Refer to TROUBLE-01 for solutions on achieving phase purity. 2. Ensure the decomposition temperature and time are sufficient for the complete conversion of the precursor. The presence of a yellowish tint may indicate residual ferrous oxalate. 3. Use high-purity alumina (B75360) or quartz crucibles and ensure the purity of the gases used for atmospheric control. |
Frequently Asked Questions (FAQs)
Q1: What is the first step in the thermal decomposition of this compound?
The initial step is dehydration, where the two molecules of water of crystallization are evolved. This process typically occurs at temperatures up to around 230 °C.[3][4]
Q2: How does the reaction atmosphere influence the final iron oxide product?
The atmosphere is a critical parameter that dictates the final product:
-
Oxidizing Atmosphere (e.g., Air): Leads to the formation of hematite (α-Fe₂O₃) or maghemite (γ-Fe₂O₃), depending on the temperature.[1][5]
-
Inert Atmosphere (e.g., Nitrogen, Argon): Tends to produce magnetite (Fe₃O₄) or wüstite (FeO), which can disproportionate to magnetite and metallic iron upon cooling.[6]
-
Self-Generated Atmosphere (Sealed System): The gaseous products of decomposition (CO, CO₂) can lead to a mixture of phases, including magnetite, wüstite, iron carbide, and metallic iron, depending on the temperature.[3][4]
Q3: At what temperature does the anhydrous ferrous oxalate decompose?
Anhydrous ferrous oxalate begins to decompose near 190 °C.[7] However, the formation of specific iron oxide phases occurs at higher temperatures.
Q4: Can I synthesize pure magnetite (Fe₃O₄) from this compound?
Yes, the synthesis of magnetite is achievable by carrying out the thermal decomposition at elevated temperatures (e.g., 500-600 °C) under a low oxygen partial pressure or in an inert atmosphere.[1][2]
Q5: Why is my iron oxide product pyrophoric?
The formation of pyrophoric iron can occur during decomposition in a sealed or inert environment where the reducing nature of carbon monoxide, a decomposition byproduct, leads to the formation of finely divided, highly reactive metallic iron.[7][8]
Quantitative Data Summary
Table 1: Decomposition Temperatures and Products under Different Atmospheres
| Atmosphere | Temperature Range (°C) | Key Events and Solid Products | Reference |
| Self-Generated (Sealed/Own Gases) | < 230 | Dehydration of FeC₂O₄·2H₂O | [3][4] |
| ~190 - 380 | Decomposition of anhydrous FeC₂O₄ to superparamagnetic magnetite (Fe₃O₄) | [3][4][7] | |
| > 380 | Reduction of remaining ferrous oxalate to iron carbide (Fe₃C) | [3][4] | |
| 400 - 535 | Conversion of iron carbide to metallic iron (α-Fe) and carbon | [3][4] | |
| > 535 | Reduction of magnetite to wüstite (FeO) | [3][4] | |
| Air (Oxidizing) | ~250 | Formation of hematite (α-Fe₂O₃) | [2] |
| 300 | Complete decomposition to maghemite (γ-Fe₂O₃) | [1] | |
| Inert (e.g., Nitrogen, Argon) | > 570 | Decomposition to wüstite (FeO), which can disproportionate to Fe₃O₄ and α-Fe upon cooling | [6] |
| Low Oxygen Partial Pressure | 500 | Formation of stoichiometric magnetite (Fe₃O₄) | [2] |
Experimental Protocols
Protocol 1: Synthesis of Hematite (α-Fe₂O₃) in Air
-
Preparation: Place a known quantity (e.g., 1-2 grams) of this compound powder in a shallow alumina crucible, spreading it into a thin, even layer.
-
Furnace Setup: Place the crucible in a programmable tube furnace equipped with a gas flow controller.
-
Atmosphere: Establish a steady flow of dry air through the furnace tube (e.g., 100-200 mL/min).
-
Heating Profile:
-
Ramp the temperature from room temperature to 400 °C at a controlled rate of 10 °C/min.
-
Hold the temperature at 400 °C for 2 hours to ensure complete decomposition and oxidation.
-
-
Cooling: Allow the furnace to cool naturally to room temperature while maintaining the airflow.
-
Product Recovery: Once at room temperature, turn off the gas flow and carefully remove the sample. The resulting reddish-brown powder is hematite.
Protocol 2: Synthesis of Magnetite (Fe₃O₄) in an Inert Atmosphere
-
Preparation: Place a known quantity (e.g., 1-2 grams) of this compound powder in a shallow quartz or alumina crucible.
-
Furnace Setup: Place the crucible in a programmable tube furnace.
-
Atmosphere: Purge the furnace tube with a high-purity inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove all oxygen. Maintain a gentle flow of the inert gas (e.g., 50-100 mL/min) throughout the experiment.
-
Heating Profile:
-
Ramp the temperature from room temperature to 500 °C at a controlled rate of 10 °C/min.[2]
-
Hold the temperature at 500 °C for 1-2 hours.
-
-
Cooling: Cool the furnace down to room temperature under the inert atmosphere. This is crucial to prevent re-oxidation of the product.
-
Product Recovery: Once the furnace has reached room temperature, the gas flow can be stopped, and the black magnetite powder can be safely removed.
Visualizations
Caption: Workflow for the synthesis of Hematite (α-Fe₂O₃).
Caption: Workflow for the synthesis of Magnetite (Fe₃O₄).
Caption: Troubleshooting logic for impure iron oxide products.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 3. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Valorization of Iron (II) Oxalate Dihydrate Coming from Pickling Processes through Thermal Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
How to prevent agglomeration during ferrous oxalate dihydrate nanoparticle synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of ferrous oxalate (B1200264) dihydrate nanoparticles, with a primary focus on preventing agglomeration.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of ferrous oxalate dihydrate nanoparticles.
| Problem | Possible Cause(s) | Suggested Solutions |
| Severe agglomeration of nanoparticles observed immediately after synthesis. | 1. Inadequate Surfactant/Dispersant: The concentration may be too low, or the type of surfactant may be inappropriate for the synthesis conditions. 2. Suboptimal pH: The pH of the synthesis medium may be close to the isoelectric point of the nanoparticles, minimizing electrostatic repulsion. 3. High Precursor Concentration: An excessive concentration of ferrous and oxalate ions can lead to rapid, uncontrolled nucleation and growth, resulting in agglomeration. 4. Inefficient Stirring: Poor mixing can create localized areas of high supersaturation, promoting the formation of large, agglomerated particles. | 1. Optimize Surfactant/Dispersant: Increase the concentration of the surfactant or capping agent. Experiment with different types of surfactants (e.g., cationic, anionic, non-ionic) to find one that provides better steric or electrostatic stabilization. For instance, the use of a cationic surfactant like Cetyltrimethylammonium Bromide (CTAB) has been shown to be effective in producing nanorods.[1] 2. Adjust pH: Modify the pH of the reaction medium. For iron-based nanoparticles, increasing the pH (more alkaline) often leads to a greater negative surface charge, enhancing electrostatic repulsion and reducing agglomeration. Increasing the pH has been shown to result in finer particle sizes for ferrous oxalate.[2] 3. Control Precursor Concentration: Reduce the concentration of the precursor solutions (ferrous salt and oxalic acid). A slower addition rate of the precursors can also help to control the nucleation and growth process. 4. Optimize Stirring: Ensure vigorous and consistent stirring throughout the synthesis. An optimal stirring speed can lead to finer particles.[2] |
| Formation of large, micron-sized particles instead of nanoparticles. | 1. High Reaction Temperature: Elevated temperatures can accelerate particle growth and favor the formation of larger, more stable crystals. 2. Slow Stirring Rate: Insufficient agitation can lead to non-uniform reaction conditions and the growth of larger particles. | 1. Control Temperature: Conduct the synthesis at a lower temperature to slow down the kinetics of particle growth. For instance, orthorhombic β-ferrous oxalate dihydrate is formed at room temperature, while the monoclinic α-polymorph is obtained at 90°C.[3][4] 2. Increase Stirring Speed: A higher stirring rate can improve the homogeneity of the reaction mixture and lead to the formation of smaller particles.[2] |
| Inconsistent particle size and morphology between batches. | 1. Variability in Reaction Parameters: Small fluctuations in temperature, pH, precursor concentration, or stirring speed can significantly impact the final product. 2. Purity of Reagents: Impurities in the starting materials can act as nucleation sites, leading to inconsistent results. | 1. Strict Parameter Control: Precisely control and monitor all reaction parameters for each synthesis. Utilize a temperature-controlled reaction vessel and a calibrated pH meter and stirrer. 2. Use High-Purity Reagents: Ensure that all chemicals and solvents are of high purity to minimize the influence of contaminants. |
| Product is a different crystal phase (polymorph) than desired. | 1. Aging Temperature: The temperature at which the precipitate is aged determines the resulting polymorph of this compound. | 1. Control Aging Temperature: To obtain the orthorhombic β-phase, conduct the precipitation and aging at room temperature. For the monoclinic α-phase, the precipitate should be aged at 90°C.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration in this compound nanoparticle synthesis?
A1: The primary cause of agglomeration is the high surface energy of the newly formed nanoparticles. To minimize this energy, nanoparticles tend to clump together. This process is driven by van der Waals forces. Factors such as the pH of the medium, the presence or absence of stabilizing agents (surfactants), and the reaction kinetics (temperature, precursor concentration, and stirring rate) all play a crucial role in either promoting or preventing agglomeration.
Q2: How do surfactants prevent agglomeration?
A2: Surfactants, or capping agents, adsorb to the surface of nanoparticles as they form. This creates a protective barrier that prevents the particles from coming into close contact and sticking together. This stabilization can occur through two main mechanisms:
-
Electrostatic Stabilization: Ionic surfactants provide the nanoparticles with a surface charge. The resulting electrostatic repulsion between like-charged particles keeps them dispersed.
-
Steric Stabilization: Polymeric surfactants form a thick layer of molecules on the nanoparticle surface. This layer physically prevents the particles from approaching each other too closely.
Q3: What is the effect of pH on the stability of this compound nanoparticles?
A3: The pH of the synthesis medium has a significant impact on the surface charge of the nanoparticles, which in turn affects their stability against agglomeration. Generally, as the pH of the synthesis medium for ferrous oxalate is increased, the resulting particle size becomes finer.[2] For the analogous system of iron oxide nanoparticles, increasing the pH from acidic to alkaline conditions has been shown to increase the magnitude of the negative surface charge (zeta potential), leading to stronger electrostatic repulsion and smaller, more stable nanoparticles.
Q4: Can the stirring rate really affect the final nanoparticle size?
A4: Yes, the stirring rate is a critical parameter. It influences the mixing of the reactants and the homogeneity of the reaction environment. An increased stirring speed generally leads to a finer particle size for this compound.[2] However, there is often an optimal range. A very low stirring speed can result in localized high concentrations of reactants, leading to the formation of large, agglomerated particles. Conversely, an excessively high stirring rate can introduce turbulence that may promote particle collisions and agglomeration.
Q5: What is a recommended synthesis method to obtain non-agglomerated this compound nanoparticles?
A5: A reverse micellar method using a cationic surfactant has been demonstrated to produce uniform nanorods of this compound.[1] This method provides a confined environment for the reaction to occur, which helps to control the size and morphology of the resulting nanoparticles. A detailed protocol based on this method is provided in the "Experimental Protocols" section.
Data on Synthesis Parameters and Their Influence on Particle Characteristics
The following tables summarize the influence of various synthesis parameters on the characteristics of this compound and analogous iron-based nanoparticles.
Table 1: Effect of Temperature on this compound Particle Size
| Temperature (°C) | Reaction Time (h) | Resulting Particle Size | Reference |
| 115 | 2 | < 5 µm | [5] |
| 135 | 12 | > 10 µm | [5] |
Note: This data is for a hydrothermal synthesis method and illustrates the general trend of increasing particle size with higher temperature and longer reaction times.
Table 2: Qualitative Influence of Synthesis Parameters on this compound Particle Size
| Parameter | Effect of Increase | Reference |
| pH | Finer particle size | [2] |
| Stirring Speed | Finer particle size | [2] |
| Dispersant Amount | Finer particle size | [2] |
Table 3: Quantitative Effect of pH on Analogous Iron Oxide Nanoparticle Size
| pH | Crystallite Size (nm) | Reference |
| 1.6 | 16.71 | |
| 12 | 21.65 |
Note: This data is for iron oxide nanoparticles synthesized using a chemical method and is presented to illustrate a potential trend for iron-based nanoparticles.
Experimental Protocols
Protocol 1: Synthesis of this compound Nanorods via Reverse Micellar Method
This protocol is adapted from a method demonstrated to produce uniform nanorods of this compound.[1]
Materials:
-
Cetyltrimethylammonium Bromide (CTAB)
-
n-butanol
-
n-heptane
-
Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O)
-
Ammonium (B1175870) Oxalate ((NH₄)₂C₂O₄)
-
Deionized water
Procedure:
-
Prepare Microemulsion A: Prepare a 0.1 M solution of CTAB in a mixture of n-heptane and n-butanol (e.g., in a 3:1 v/v ratio).
-
To this solution, add an aqueous solution of 0.4 M ferrous sulfate heptahydrate. The water-to-surfactant molar ratio (W) should be controlled (e.g., W = 10).
-
Stir the mixture vigorously until a clear and stable reverse micellar solution is formed.
-
Prepare Microemulsion B: In a separate flask, prepare another 0.1 M CTAB solution in the same solvent mixture as in step 1.
-
To this second solution, add an aqueous solution of 0.4 M ammonium oxalate, maintaining the same water-to-surfactant molar ratio (W) as in microemulsion A.
-
Stir this mixture vigorously until it also forms a clear and stable reverse micellar solution.
-
Reaction: Slowly add Microemulsion B to Microemulsion A dropwise under constant, vigorous stirring.
-
Allow the reaction to proceed for several hours (e.g., 4-6 hours) at room temperature.
-
Separation and Washing: Separate the precipitate by centrifugation.
-
Wash the resulting yellowish precipitate multiple times with a mixture of chloroform (B151607) and methanol (B129727) to remove the surfactant and any unreacted precursors.
-
Finally, wash the precipitate with deionized water and dry it in a vacuum oven at a low temperature (e.g., 40-50°C).
Visualizations
Caption: A flowchart of the reverse micellar synthesis of this compound nanoparticles.
Caption: A logical diagram for troubleshooting nanoparticle agglomeration.
References
- 1. Nanorods of iron oxalate synthesized using reverse micelles: facile route for alpha-Fe2O3 and Fe3O4 nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 5. Synthesis of Alpha this compound from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization [mdpi.com]
Improving the yield and purity of ferrous oxalate dihydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of ferrous oxalate (B1200264) dihydrate for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing ferrous oxalate dihydrate?
A1: this compound is typically synthesized via precipitation reactions.[1] Common methods include:
-
Reaction of a ferrous salt with oxalic acid: An aqueous solution of a ferrous salt, such as ferrous sulfate (B86663) (FeSO₄) or ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂), is reacted with a solution of oxalic acid (H₂C₂O₄).[2][3]
-
Salt metathesis reaction: An aqueous solution of a ferrous salt is combined with a solution of a soluble oxalate salt, like sodium oxalate (Na₂C₂O₄).[2]
-
Hydrothermal synthesis: This method involves reacting metallic iron with a dilute acid to form a ferrous salt solution, which is then reacted with an oxalate source, such as dimethyl oxalate, under elevated temperature and pressure.[1][4] This can yield high-quality single crystals.[1]
-
From industrial waste: Methods have been developed to synthesize ferrous oxalate from industrial byproducts like spent pickling liquors.[5][6]
Q2: What are the key factors influencing the yield and purity of this compound?
A2: Several factors can significantly impact the outcome of the synthesis:
-
Temperature: Reaction temperature affects the crystal structure, morphology, and yield. For instance, β-FeC₂O₄·2H₂O can be formed at room temperature, while α-FeC₂O₄·2H₂O is typically obtained at higher temperatures (e.g., 80°C).[5] Increasing the temperature in pressurized synthesis can also significantly increase the yield.[7][8]
-
Reaction Time: The duration of the reaction can influence the completeness of the precipitation and thus the yield. In some methods, longer reaction times at elevated temperatures do not significantly increase the yield after a certain point.[7][8]
-
Concentration of Reactants: The initial concentrations of the ferrous salt and oxalic acid can affect the rate of precipitation.[3][9][10]
-
pH of the Solution: The pH can influence the solubility of ferrous oxalate and the potential for side reactions.
-
Purity of Reagents: The use of high-purity starting materials is crucial to minimize impurities in the final product.[11]
-
Atmosphere: To prevent the oxidation of Fe²⁺ to Fe³⁺, it is important to work under an inert atmosphere (e.g., argon).[1][4]
Q3: How can I prevent the oxidation of ferrous ions during the synthesis?
A3: The oxidation of ferrous (Fe²⁺) to ferric (Fe³⁺) ions is a common issue that can lead to impurities. To minimize this:
-
Use degassed solvents (e.g., reverse osmosis water) to remove dissolved oxygen.[12]
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[1][4]
-
Some methods utilize a reducing agent, like oxalic dihydrazide, which can also act as a reactant.[12]
Q4: What are the differences between the α and β polymorphs of this compound?
A4: this compound exists in two main polymorphic forms, α and β, which differ in their crystal structure:
-
α-FeC₂O₄·2H₂O: Has a monoclinic unit cell and can be obtained by aging the precipitate at elevated temperatures (e.g., 80°C).[5]
-
β-FeC₂O₄·2H₂O: Has an orthorhombic phase and can be formed at room temperature.[5] The β-form has been reported to have higher thermal stability compared to the α-form.[5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete precipitation due to insufficient reaction time or non-optimal temperature.[7][8] - Incorrect stoichiometry of reactants. - Loss of product during washing. | - Increase reaction time and/or adjust the temperature based on the chosen protocol.[7][8] - Ensure accurate measurement and molar ratios of starting materials. - Minimize the volume of washing solvent and ensure it is cold to reduce product dissolution. |
| Brown or Off-Color Precipitate | - Oxidation of Fe²⁺ to Fe³⁺. - Presence of impurities in the starting materials.[11] - Incomplete reaction of an intermediate, such as ferric hydroxide, in certain synthesis routes.[11] | - Work under an inert atmosphere and use degassed solvents.[1][4] - Use high-purity reagents.[11] - Ensure the complete reaction of all intermediates by adjusting pH or heating as necessary.[11] |
| Formation of Very Fine Particles | - Rapid precipitation due to high supersaturation. | - Slow down the addition of the precipitating agent. - Control the cooling rate; slower cooling can promote the growth of larger crystals.[11] |
| No Crystal Formation | - Insufficient concentration of reactants, leading to a solution that is not supersaturated.[11] | - Concentrate the solution by gentle heating and evaporation before cooling.[11] |
| Inconsistent Crystal Morphology | - Fluctuations in reaction temperature. - Presence of impurities that can inhibit or alter crystal growth. | - Maintain a constant and uniform temperature throughout the precipitation process. - Purify starting materials if necessary.[11] |
Experimental Protocols
Protocol 1: Precipitation from Ferrous Ammonium Sulfate and Oxalic Acid
This protocol is a common laboratory method for synthesizing this compound.
Materials:
-
Ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)[9]
-
Oxalic acid dihydrate (H₂C₂O₄·2H₂O)[9]
-
Deionized water
-
2M Sulfuric acid (optional, for acidification)[2]
Procedure:
-
Prepare a solution of ferrous ammonium sulfate by dissolving the required amount in deionized water. The solution can be acidified with a small amount of 2M sulfuric acid.[2]
-
Prepare a separate solution of oxalic acid in deionized water.
-
Slowly add the oxalic acid solution to the ferrous ammonium sulfate solution with constant stirring.
-
A yellow precipitate of this compound will form.[2]
-
Continue stirring for a specified period to ensure complete precipitation.
-
Collect the precipitate by filtration using a Büchner funnel.
-
Wash the precipitate with deionized water to remove any soluble impurities.
-
Dry the product in a desiccator or at a low temperature (e.g., 50°C) to a constant weight.[12]
Protocol 2: Hydrothermal Synthesis for High-Purity Crystals
This method is suitable for obtaining high-quality single crystals of α-FeC₂O₄·2H₂O.[1]
Materials:
Procedure:
-
Preparation of Ferrous Sulfate Solution:
-
In a two-neck round-bottom flask under an inert atmosphere, react iron filings with degassed, dilute sulfuric acid with stirring and gentle heating (e.g., 40°C for 1 hour).[1][4] An excess of acid is used to ensure the dissolution of the iron.[1][4]
-
The reaction produces a grey-green solution of ferrous sulfate.[1][4]
-
-
Hydrothermal Reaction:
-
Product Recovery:
Data Summary
Table 1: Effect of Temperature and Reaction Time on Ferrous Oxalate Yield (Pressurized Synthesis from Ferrotitaniferous Sands)[7][8]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 115 | 2 | ~20 |
| 115 | 4 | ~30 |
| 115 | 8 | ~38 |
| 115 | 12 | ~39 |
| 135 | 2 | ~62 |
| 135 | 4 | ~78 |
| 135 | 8 | ~89 |
| 135 | 12 | ~89 |
Table 2: High-Purity Ferrous Oxalate Synthesis using Oxalic Dihydrazide[12]
| Ferrous Salt | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Ferrous Sulfate Heptahydrate | 120 | 12 | 93 | >99.9 |
| Anhydrous Ferrous Chloride | 150 | 15 | 94.8 | >99.9 |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Ferrous Oxalate Formula - GeeksforGeeks [geeksforgeeks.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 6. RU2622106C1 - Method of producing iron oxalate diohydrate (+2) from industrial production waste - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. benchchem.com [benchchem.com]
- 12. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
Technical Support Center: Ferrous Oxalate Dihydrate Particle Size Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ferrous oxalate (B1200264) dihydrate. The focus is on controlling particle size by adjusting the pH during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of pH on the particle size of ferrous oxalate dihydrate?
A1: Generally, an increase in the pH of the reaction solution leads to a decrease in the particle size of the precipitated this compound.[1] Higher pH values tend to result in finer particles and potentially lower crystallinity.[1]
Q2: Why does pH influence the particle size during precipitation?
A2: The pH of the solution affects the nucleation and growth kinetics of the crystals. At higher pH levels, the rate of nucleation often surpasses the rate of crystal growth. This leads to the formation of a larger number of small nuclei, which then develop into smaller particles. Conversely, at lower pH, crystal growth is more favored over nucleation, resulting in larger particles.
Q3: Can adjusting the pH help in forming different morphologies of this compound?
A3: Yes, manipulating the pH at different stages of the reaction can influence the morphology of the resulting particles. For instance, a change from a slightly alkaline to an acidic environment has been noted as a key condition for the formation of tubular ferrous oxalate.
Q4: What are the typical starting materials for the synthesis of this compound?
A4: Common starting materials include a ferrous salt, such as ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) or ferrous ammonium (B1175870) sulfate, and oxalic acid (H₂C₂O₄·2H₂O).[1]
Q5: Besides pH, what other experimental parameters can affect the particle size?
A5: Several other factors can influence the final particle size, including:
-
Temperature: Aging temperature can affect the crystalline phase and morphology.[1]
-
Stirring Speed: Increased stirring speed generally leads to finer particles.[1]
-
Reactant Concentration: Higher concentrations of reactants can result in smaller particles.
-
Addition Rate of Reactants: The speed at which the reactants are mixed can influence the supersaturation level and, consequently, the nucleation and growth rates.
-
Presence of Additives: Surfactants and dispersants can be used to control particle growth and prevent agglomeration.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Particle size is too large. | The pH of the reaction medium is too low. | Gradually increase the pH of the reaction solution by adding a suitable base (e.g., dilute sodium hydroxide (B78521) or ammonia (B1221849) solution) while monitoring with a pH meter. |
| Slow addition rate of reactants. | Increase the rate of addition of the ferrous salt solution to the oxalic acid solution to promote faster nucleation. | |
| Low stirring speed. | Increase the agitation speed to ensure rapid and homogeneous mixing of the reactants. | |
| Particle size is too small and particles are agglomerated. | The pH of the reaction medium is too high, leading to rapid nucleation and the formation of very fine, poorly crystalline particles that tend to agglomerate. | Lower the pH of the reaction solution. Consider using a dispersing agent to prevent agglomeration. |
| Reactant concentrations are too high. | Decrease the concentration of the ferrous salt and/or oxalic acid solutions. | |
| Inconsistent particle size between batches. | Inconsistent pH control during the synthesis. | Ensure accurate and consistent pH monitoring and adjustment throughout the experiment for each batch. Use a calibrated pH meter. |
| Fluctuations in temperature or stirring speed. | Maintain strict control over all experimental parameters, including temperature and stirring rate, for each synthesis. | |
| Different aging times or conditions. | Standardize the aging time and temperature for all batches. | |
| Formation of undesired morphologies. | Incorrect pH profile during the reaction. | For specific morphologies like nanotubes, carefully control the pH evolution during the synthesis, potentially starting at a slightly alkaline pH and transitioning to an acidic pH. |
| Presence of impurities. | Use high-purity reagents and deionized water to avoid interference from contaminants. |
Experimental Protocols
General Protocol for pH-Controlled Synthesis of this compound
This protocol outlines a general method for synthesizing this compound where pH is a key control parameter for particle size.
Materials:
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Oxalic Acid Dihydrate (H₂C₂O₄·2H₂O)
-
Deionized Water
-
Dilute Sodium Hydroxide (NaOH) or Ammonia (NH₃) solution for pH adjustment.
-
Dilute Sulfuric Acid (H₂SO₄) for pH adjustment.
Equipment:
-
Reaction vessel (beaker or flask)
-
Magnetic stirrer and stir bar
-
pH meter
-
Burette or dropping funnel
-
Filtration apparatus (e.g., Büchner funnel and vacuum flask)
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare an aqueous solution of ferrous sulfate heptahydrate.
-
Prepare an aqueous solution of oxalic acid dihydrate.
-
-
Reaction Setup:
-
Place the oxalic acid solution in the reaction vessel on the magnetic stirrer.
-
Immerse the pH electrode in the oxalic acid solution.
-
-
Precipitation:
-
Slowly add the ferrous sulfate solution to the oxalic acid solution under constant stirring.
-
Monitor the pH of the mixture continuously.
-
-
pH Adjustment:
-
To obtain smaller particles, slowly add the dilute base (e.g., NaOH) to increase the pH to the desired level.
-
To obtain larger particles, the reaction can be carried out at the naturally resulting acidic pH, or it can be further lowered by adding a dilute acid (e.g., H₂SO₄).
-
-
Aging:
-
After the addition is complete and the desired pH is reached, continue stirring the suspension for a specific period (aging time) to allow the crystals to form and stabilize.
-
-
Isolation and Washing:
-
Separate the precipitate by filtration.
-
Wash the precipitate several times with deionized water to remove any soluble impurities.
-
-
Drying:
-
Dry the collected this compound powder in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Data Presentation
The following table provides an illustrative summary of the expected qualitative relationship between the pH of the synthesis solution and the resulting particle size of this compound. Note: The particle size values are representative and will vary based on other experimental conditions.
| pH of Reaction Solution | Expected Average Particle Size | General Observations |
| < 2 | > 10 µm | Larger, well-formed crystals. |
| 2 - 4 | 1 - 10 µm | Medium-sized particles. |
| 4 - 6 | 100 nm - 1 µm | Finer particles. |
| > 6 | < 100 nm | Very fine or nanoparticles, potentially with lower crystallinity and higher tendency to agglomerate. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound with pH control to influence particle size.
Logical Relationship between pH and Particle Size
This diagram illustrates the inverse relationship between the pH of the reaction medium and the resulting particle size of this compound.
References
Troubleshooting impurities in ferrous oxalate dihydrate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with impurities during the synthesis of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of ferrous oxalate dihydrate, presenting them in a question-and-answer format.
Issue 1: The final product has a brownish or reddish tint instead of the expected pale yellow color.
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Question: My this compound precipitate is brownish/reddish. What is the likely impurity and how can I prevent it?
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Answer: A brownish or reddish tint in the final product typically indicates the presence of ferric (Fe³⁺) impurities, likely in the form of ferric hydroxide (B78521) or ferric oxalate. Ferrous (Fe²⁺) ions are susceptible to oxidation, especially in the presence of atmospheric oxygen.
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1][2]
-
Degas Solutions: Before starting the synthesis, degas all aqueous solutions by bubbling an inert gas through them or by using freeze-pump-thaw cycles.
-
Use of a Reducing Agent: A method for synthesizing high-purity ferrous oxalate involves using oxalyl dihydrazide, which decomposes to generate hydrazine (B178648). Hydrazine acts as a reducing agent, converting any Fe³⁺ back to Fe²⁺.[3]
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Starting Material Purity: Ensure the purity of the ferrous salt (e.g., ferrous sulfate (B86663) or ferrous chloride) used as the starting material. Analytical grade reagents are recommended.[3]
-
Issue 2: The yield of this compound is lower than expected.
-
Question: I am getting a low yield of my product. What are the possible causes and how can I improve it?
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Answer: A low yield can result from incomplete precipitation, loss of product during washing, or side reactions.
Troubleshooting Steps:
-
Stoichiometry: Ensure the correct stoichiometric ratio of reactants. An excess of the oxalate source (oxalic acid or a soluble oxalate salt) is often used to drive the precipitation to completion due to the low solubility of ferrous oxalate.[1][2]
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Reaction Time and Temperature: Optimize the reaction time and temperature. Some protocols suggest heating to ensure complete reaction and precipitation.[1][3][4] For instance, hydrothermal synthesis methods can achieve high yields.[4]
-
Washing Procedure: While washing is necessary to remove soluble impurities, excessive washing, especially with large volumes of water, can lead to some product loss due to its slight solubility. Wash the precipitate with cold deionized water to minimize dissolution.
-
pH Control: The pH of the solution can influence the solubility of ferrous oxalate. Ensure the reaction conditions favor precipitation.
-
Issue 3: The product appears to be a mix of different crystal forms or has poor crystallinity.
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Question: My product's characterization (e.g., XRD) suggests a mixture of phases or an amorphous solid. How can I obtain a pure crystalline phase?
-
Answer: this compound can exist in different crystalline forms, such as the α- and β-polymorphs.[5] The reaction conditions, particularly temperature and aging, play a crucial role in determining the resulting crystal structure.
Troubleshooting Steps:
-
Temperature Control: The formation of specific polymorphs is temperature-dependent. For example, β-FeC₂O₄·2H₂O can form at room temperature, while aging at 80°C can yield α-FeC₂O₄·2H₂O.[5]
-
Controlled Precipitation: To improve crystallinity, aim for a slower precipitation rate. This can be achieved by the slow addition of the precipitating agent with constant stirring.
-
Aging: Allowing the precipitate to age in the mother liquor, sometimes with gentle heating, can improve crystallinity and lead to a more uniform particle size.[5]
-
Hydrothermal Synthesis: For high-quality single crystals, a hydrothermal synthesis approach is often more effective than simple precipitation.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure this compound?
A1: Pure this compound is a pale yellow powder.[6][7][8] The color can vary slightly depending on the crystalline form and particle size.
Q2: What are the common starting materials for this compound synthesis?
A2: Common methods involve the reaction of a soluble ferrous salt with an oxalate source.[1][2] Typical starting materials include:
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Ferrous sulfate (FeSO₄) or its heptahydrate (FeSO₄·7H₂O)[7][9][10]
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Ferrous ammonium (B1175870) sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)[12][13]
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Metallic iron (Fe)[1]
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Sodium oxalate (Na₂C₂O₄)[9]
Q3: How can I confirm the purity and identity of my synthesized this compound?
A3: Several analytical techniques can be used:
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X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.[4][5]
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational bands of the oxalate and water molecules.
-
Thermogravimetric Analysis (TGA): To determine the water of hydration and the decomposition temperature. The dihydrate typically loses its water around 120 °C and the anhydrous form decomposes around 190 °C.[5][6]
-
Elemental Analysis: To determine the iron content and confirm the elemental composition.
Q4: Is this compound stable in air?
A4: this compound is susceptible to oxidation, especially over long-term storage or upon heating in the presence of air.[2] It is also hygroscopic.[6][14] For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere.
Experimental Protocols
Protocol 1: Synthesis from Ferrous Sulfate and Oxalic Acid
This protocol is adapted from common laboratory procedures.[9][10]
-
Preparation of Reactant Solutions:
-
Dissolve a calculated amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deoxygenated deionized water to create a ferrous sulfate solution.
-
In a separate beaker, dissolve a stoichiometric amount of oxalic acid (H₂C₂O₄) in deoxygenated deionized water.
-
-
Reaction:
-
Slowly add the oxalic acid solution to the ferrous sulfate solution with constant stirring.
-
A pale yellow precipitate of this compound will form immediately.
-
-
Precipitation and Isolation:
-
Heat the mixture gently (e.g., to a mild boil) to promote complete precipitation.[10]
-
Allow the precipitate to settle.
-
Collect the precipitate by filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the precipitate with several portions of cold deionized water to remove any soluble impurities, such as unreacted starting materials or byproducts like sulfuric acid.[2]
-
Finally, wash with ethanol (B145695) or acetone (B3395972) to facilitate drying.
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Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 50 °C) to avoid decomposition.[3]
-
Protocol 2: High-Purity Synthesis using Oxalyl Dihydrazide
This method is based on a patented procedure for obtaining high-purity ferrous oxalate.[3]
-
Preparation of Reactant Solutions:
-
Dissolve ferrous sulfate or ferrous chloride in reverse osmosis water and filter the solution.
-
Prepare a solution of oxalyl dihydrazide by dissolving it in reverse osmosis water, with heating if necessary, and then filter the solution.
-
-
Reaction:
-
Mix the ferrous salt solution and the oxalyl dihydrazide solution in a sealed reaction vessel.
-
Heat the mixture to a temperature between 120-150 °C for 10-24 hours.[3] During this process, the oxalyl dihydrazide decomposes to form oxalate and hydrazine. The oxalate reacts with Fe²⁺ to form the product, while the hydrazine reduces any Fe³⁺ to Fe²⁺.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Filter the precipitate, wash it with reverse osmosis water, and dry it at a low temperature (e.g., 50 °C).[3]
-
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Method 1: Precipitation | Method 2: Hydrothermal[1] | Method 3: High-Purity[3] |
| Ferrous Source | Ferrous Sulfate Heptahydrate | Metallic Iron | Ferrous Sulfate/Chloride |
| Oxalate Source | Oxalic Acid | Dimethyl Oxalate | Oxalyl Dihydrazide |
| Temperature | Room temp. to boiling | 120 °C | 120-150 °C |
| Reaction Time | Minutes to hours | 24 hours | 10-24 hours |
| Atmosphere | Air (can be inert) | Inert (Argon) | Sealed Vessel |
| Typical Yield | Variable | High | >90% |
Visualizations
Caption: Troubleshooting workflow for identifying and addressing color-based impurities in this compound synthesis.
Caption: Simplified reaction pathway for this compound synthesis, highlighting the potential side reaction leading to ferric impurities.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 4. Synthesis of Alpha this compound from Ferrotitaniferous Mineral Sands via Hot Pressurized Aqueous Oxalic Acid: Kinetics and Characterization | MDPI [mdpi.com]
- 5. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 6. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 7. echemi.com [echemi.com]
- 8. Ferrous Oxalate | C2FeO4 | CID 10589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ferrous Oxalate Formula - GeeksforGeeks [geeksforgeeks.org]
- 10. scribd.com [scribd.com]
- 11. m.youtube.com [m.youtube.com]
- 12. psecommunity.org [psecommunity.org]
- 13. mdpi.com [mdpi.com]
- 14. Page loading... [wap.guidechem.com]
Technical Support Center: Optimization of Calcination Temperature for Converting Ferrous Oxalate to Iron Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the conversion of ferrous oxalate (B1200264) to iron oxides through calcination.
Frequently Asked Questions (FAQs)
Q1: What is the primary influence of calcination temperature on the final iron oxide product?
The calcination temperature is a critical parameter that dictates the crystalline phase of the resulting iron oxide. Generally, different temperature ranges, in conjunction with the atmospheric conditions, will favor the formation of specific iron oxides such as hematite (B75146) (α-Fe₂O₃), magnetite (Fe₃O₄), maghemite (γ-Fe₂O₃), or wüstite (FeO).
Q2: How does the calcination atmosphere affect the product?
The atmosphere during calcination plays a crucial role.
-
In Air (Oxidative Atmosphere): Thermal decomposition of ferrous oxalate in the presence of air typically yields hematite (α-Fe₂O₃) at temperatures of 250 °C and above.[1][2][3] Maghemite (γ-Fe₂O₃) can also be formed, for instance, at around 573 K (300 °C).[4]
-
In Inert Atmosphere (e.g., Nitrogen, Argon) or Low Oxygen Partial Pressure: To obtain magnetite (Fe₃O₄), the calcination must be performed under conditions of low oxygen partial pressure.[1][2][3] For example, magnetite can be synthesized at 500 °C with an oxygen partial pressure of 10⁻²⁵ atm.[1][3] In an inert atmosphere, decomposing ferrous oxalate dihydrate below 570 °C can produce Fe₃O₄ or a mixture with iron carbides, while temperatures above 570 °C tend to form FeO (wüstite).[2]
-
In Hydrogen Atmosphere: Decomposition in a hydrogen or a hydrogen/inert gas mixture can result in the formation of metallic iron (α-Fe) or a mixture of α-Fe and iron carbides.[2]
Q3: What are the expected decomposition steps of this compound?
The thermal decomposition of this compound (FeC₂O₄·2H₂O) generally proceeds in two main steps:
-
Dehydration: The loss of two water molecules to form anhydrous ferrous oxalate (FeC₂O₄). This typically occurs at lower temperatures.
-
Decomposition: The subsequent decomposition of the anhydrous ferrous oxalate into an iron oxide and gaseous products (carbon monoxide and carbon dioxide).[5]
Troubleshooting Guides
Problem 1: The final product is hematite (reddish-brown) instead of the desired magnetite (black).
-
Cause: The calcination was likely performed in an atmosphere with too much oxygen (e.g., in air).
-
Solution: To obtain magnetite, it is essential to control the atmosphere.[2][4] Conduct the calcination in an inert atmosphere (e.g., nitrogen or argon) or under a vacuum to maintain a low oxygen partial pressure.[1][3]
Problem 2: The resulting iron oxide has a low degree of crystallinity.
-
Cause: The calcination temperature might be too low, or the duration of the calcination is insufficient.
-
Solution: Increasing the calcination temperature can promote better crystal growth. For instance, the crystallite size of magnetite particles increases with temperature.[1][3] At 873 K (600 °C), increasing the reaction time can also slightly increase the degree of crystallization.[4]
Problem 3: The product is a mixture of different iron oxides.
-
Cause: The calcination temperature may be at a transition point between different phases, or the heating/cooling rates are not optimized. For example, at 300 °C, a mixture of magnetite, hematite, and maghemite can be observed.[6][7]
-
Solution: Ensure a stable and uniform temperature within the furnace. It may be necessary to adjust the calcination temperature to a range where a single phase is more stable. Refer to the data tables below for guidance on phase formation at different temperatures.
Problem 4: The precursor ferrous oxalate fails to precipitate or forms an incorrect color precipitate during synthesis.
-
Cause: This could be due to several factors, including incorrect pH, incomplete reaction of precursors, or the presence of impurities.[8]
-
Solution:
-
pH Adjustment: Ensure the correct pH for the precipitation of ferrous oxalate. If an incorrect precipitate forms (e.g., brown ferric hydroxide), the pH can be adjusted by carefully adding a dilute oxalic acid solution.[8]
-
Ensure Complete Reaction: Gently heat and stir the solution to ensure all reactants have dissolved and reacted.[8]
-
Purity of Reagents: Use high-purity starting materials to avoid unwanted side reactions and impurities.[8]
-
Data Presentation
Table 1: Influence of Calcination Temperature and Atmosphere on Iron Oxide Phase
| Ferrous Oxalate Precursor | Calcination Temperature (°C) | Atmosphere | Resulting Iron Oxide Phase(s) |
| This compound | ≥ 250 | Air | Hematite (α-Fe₂O₃)[1][3] |
| This compound | 300 (573 K) | Air | Maghemite (γ-Fe₂O₃)[4] |
| Iron Ore | 300 | Not Specified | Magnetite, Hematite, and Maghemite[6][7] |
| Iron Ore | 500 | Not Specified | Maghemite and Hematite[6][7] |
| This compound | 500 | Low Oxygen Partial Pressure (10⁻²⁵ atm) | Magnetite (Fe₃O₄)[1][3] |
| This compound | < 570 | Inert Atmosphere | Magnetite (Fe₃O₄) or mixture with iron carbides[2] |
| This compound | > 570 | Inert Atmosphere | Wüstite (FeO)[2] |
| This compound | 500 and 700 | Not Specified | Magnetite (Fe₃O₄)[4] |
| This compound | 850 | Vacuum | Wüstite (FeO)[9] |
Table 2: Effect of Calcination Temperature on Magnetite Crystallite Size
| Precursor | Calcination Temperature (°C) | Resulting Crystallite Size (nm) |
| β-Ferrous Oxalate | 500 | 40[1][3] |
| β-Ferrous Oxalate | 700 | 55[1][3] |
Experimental Protocols
1. Synthesis of this compound (α-Fe(C₂O₄)·2H₂O)
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Materials: Ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, oxalic acid dihydrate, deionized water.
-
Procedure:
-
Prepare a 0.1 mol/dm³ aqueous solution of ferrous ammonium sulfate and a 0.1 mol/dm³ aqueous solution of oxalic acid.[5]
-
Pour the ferrous ammonium sulfate solution (250 cm³) into the oxalic acid solution (300 cm³) in an Erlenmeyer flask.[5]
-
Heat the mixture to 90 °C in a water bath while mechanically stirring.[1][5]
-
Age the precipitate at 90 °C for a desired time (e.g., 1-12 hours) to control the polymorph and morphology.[1][5]
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Filter the resulting yellow precipitate of this compound and wash it with distilled water.[10]
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Dry the precipitate in an oven.
-
2. Calcination of Ferrous Oxalate to Iron Oxides
-
Apparatus: Tube furnace with gas flow control, quartz boat or crucible.
-
Procedure:
-
Place a known amount of dried this compound powder in a quartz boat.
-
Insert the boat into the center of the tube furnace.
-
For Magnetite: Purge the tube with an inert gas (e.g., nitrogen or argon) to remove air. Maintain a slow flow of the inert gas throughout the heating and cooling process to ensure a low oxygen partial pressure.
-
For Hematite: Use a flow of air or perform the calcination in an open-air environment.
-
Heat the furnace to the desired calcination temperature (refer to Table 1) at a controlled rate.
-
Hold the temperature for a specific duration (e.g., 1-12 hours).[11]
-
After calcination, cool the furnace down to room temperature under the same atmospheric conditions.
-
Collect the resulting iron oxide powder for characterization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of ferrous oxalate and its subsequent calcination to iron oxides.
Caption: Relationship between calcination conditions and the resulting iron oxide phase from ferrous oxalate.
References
- 1. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of calcination temperature on the structure of iron oxide phase from west Sumatra | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. inorganic chemistry - What is the most convenient way to prepare ferrous oxide (FeO) in the laboratory? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. youtube.com [youtube.com]
- 11. Preparation of Magnetite by Thermally Induced Decomposition of this compound in the Combined Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Photocatalytic Activity of Ferrous Oxalate Dihydrate-Based Materials
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ferrous oxalate (B1200264) dihydrate-based photocatalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, characterization, and application of ferrous oxalate dihydrate materials in photocatalysis.
| Problem | Potential Cause | Recommended Solution |
| Low Photocatalytic Degradation Efficiency | Suboptimal pH of the reaction medium: The solution pH significantly influences the surface charge of the catalyst and the generation of reactive oxygen species.[1][2] | Optimize the reaction pH. For phenol (B47542) degradation, a pH of 11 has shown significant improvement.[1][2] For other pollutants, a systematic study of pH variation is recommended. |
| Inadequate Catalyst Dosage: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration.[1][2] | Determine the optimal catalyst dosage by performing experiments with varying catalyst concentrations. For phenol degradation, a dosage of ~0.5 g/L has been found to be effective.[1][2] | |
| Poor Light Source Intensity or Wavelength: this compound is primarily active under visible light.[1][3] Using a UV-dominant light source or a low-intensity visible light source will result in poor performance. | Ensure the use of a visible light source with adequate intensity. The specific bandgap of your synthesized this compound (typically around 2.28-2.78 eV) should guide the choice of light source.[1][2] | |
| Presence of Inhibitory Species: Certain ions or organic molecules in the reaction mixture can act as scavengers for reactive oxygen species, reducing the degradation efficiency. | Conduct quenching tests to identify the primary reactive species and potential inhibitors in your system.[1] | |
| Inconsistent Synthesis Results (e.g., phase impurities, morphology variations) | Improper Control of Reaction Parameters: Temperature, reaction time, and precursor concentrations are critical for synthesizing the desired phase and morphology of this compound.[4][5][6][7] | Strictly control the synthesis parameters. For α-FeC₂O₄·2H₂O, a facile precipitation method involves mixing aqueous solutions of FeSO₄·7H₂O and (NH₄)₂C₂O₄ and heating at 95°C for 6 hours.[4] Hydrothermal methods also offer good control over crystal growth.[5][6] |
| Precursor Quality: The purity of the iron and oxalate precursors can affect the final product's quality. | Use analytical grade reagents to ensure the purity of the synthesized material.[4] | |
| Catalyst Deactivation After a Few Cycles | Leaching of Iron Ions: Dissolution of Fe²⁺ from the catalyst surface can occur, especially at acidic pH, leading to a loss of active sites. | Monitor the iron concentration in the solution after each cycle. Consider surface modification or coating of the catalyst to enhance stability. The photocatalyst has been shown to have remarkable degradation efficiency for up to five repeated cycles.[1] |
| Fouling of Catalyst Surface: The accumulation of degradation byproducts on the catalyst surface can block active sites and hinder light absorption. | After each cycle, wash the catalyst thoroughly with deionized water and ethanol (B145695) and dry it before reuse.[4] |
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
Q1: What is a common method for synthesizing α-ferrous oxalate dihydrate (α-FOD)? A1: A widely used method is facile precipitation. Typically, aqueous solutions of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) and ammonium (B1175870) oxalate ((NH₄)₂C₂O₄) are mixed and heated. For example, dissolving 4 mmol of each precursor in 40 mL of deionized water, mixing the solutions, and heating at 95°C for 6 hours yields an orange precipitate of α-FOD.[4]
-
Q2: How can I confirm the crystalline phase of my synthesized this compound? A2: X-ray diffraction (XRD) is the primary technique to identify the crystalline phase. The diffraction patterns can be compared with standard JCPDS files for α-FeC₂O₄·2H₂O (monoclinic) or β-FeC₂O₄·2H₂O (orthorhombic).[5][8]
-
Q3: What is the typical bandgap of this compound, and how is it measured? A3: The bandgap of α-FOD is in the visible light range, typically around 2.28 eV for indirect transition and 2.78 eV for direct transition.[1][2] It can be determined from the UV-Vis diffuse reflectance spectrum using the Tauc plot method.[9]
Photocatalytic Activity
-
Q4: What types of pollutants can be degraded by this compound-based photocatalysts? A4: this compound has shown effectiveness in degrading a variety of organic pollutants, including phenols, Rhodamine B (RhB), and methyl orange.[1][6] It has also been used for the photoreduction of Cr(VI).[3][4]
-
Q5: How can the photocatalytic activity of this compound be enhanced? A5: The activity can be significantly boosted by adding oxidizing agents like peroxydisulfate (B1198043) (PDS) or hydrogen peroxide (H₂O₂).[1][10] This creates a Fenton-like or photo-Fenton system, which generates highly reactive sulfate or hydroxyl radicals, leading to faster degradation rates.[1][10]
-
Q6: What is the role of oxalic acid in enhancing the photocatalytic reduction of Cr(VI)? A6: The addition of oxalic acid can significantly enhance the photoreduction of Cr(VI). It is proposed that the formation of Fe(III) and Cr(III) complexes with oxalate on the catalyst surface and their subsequent migration into the solution exposes fresh active sites, thereby accelerating the reaction.[4]
-
Q7: Is this compound active under dark conditions? A7: In the presence of H₂O₂, this compound can exhibit significant Fenton oxidation activity in the dark for the degradation of organic compounds.[3][4] However, its primary photocatalytic activity is driven by light.
Experimental Protocols
1. Synthesis of α-Ferrous Oxalate Dihydrate (α-FOD) via Precipitation
-
Materials: Ferrous sulfate heptahydrate (FeSO₄·7H₂O), Ammonium oxalate ((NH₄)₂C₂O₄), Deionized water, Ethanol.
-
Procedure:
-
Prepare a solution by dissolving 4 mmol of FeSO₄·7H₂O in 40 mL of deionized water.
-
Prepare a second solution by dissolving 4 mmol of (NH₄)₂C₂O₄ in 40 mL of deionized water.
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Mix the two solutions in a beaker.
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Heat the mixture in a water bath at 95°C for 6 hours.
-
Collect the resulting orange precipitate by centrifugation.
-
Wash the precipitate several times with deionized water and ethanol.
-
Dry the final product in a vacuum oven at 80°C for 8 hours.[4]
-
2. Photocatalytic Degradation of Rhodamine B (RhB)
-
Materials: Synthesized this compound catalyst, Rhodamine B solution (e.g., 10 mg/L), Visible light source (e.g., 300W Xenon lamp with a UV cutoff filter).
-
Procedure:
-
Disperse a specific amount of the catalyst (e.g., 0.5 g/L) in the RhB solution.
-
Stir the suspension in the dark for a certain period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.
-
Irradiate the suspension with the visible light source under continuous stirring.
-
At regular time intervals, withdraw aliquots of the suspension.
-
Centrifuge the aliquots to remove the catalyst particles.
-
Analyze the concentration of RhB in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (around 554 nm).
-
The degradation efficiency (%) is calculated as (C₀ - Cₜ)/C₀ * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
-
3. Fenton-like Oxidation of Phenol
-
Materials: Synthesized this compound catalyst, Phenol solution, Peroxydisulfate (PDS) or Hydrogen Peroxide (H₂O₂).
-
Procedure:
-
Add the catalyst to the phenol solution at the optimal dosage.
-
Adjust the pH of the solution to the desired value.
-
Add a specific concentration of PDS or H₂O₂ to the suspension.
-
Stir the mixture in the dark or under visible light irradiation, depending on the experimental design.
-
Collect samples at different time points, centrifuge, and analyze the phenol concentration using a suitable analytical method like HPLC.
-
Quantitative Data Summary
Table 1: Influence of pH on Phenol Degradation
| pH | Apparent Kinetic Constant (k, h⁻¹) | Reference |
| 3-9 | ~0.524 | [1][2] |
| 11 | 1.41-fold higher than at pH 3-9 | [1][2] |
Table 2: Effect of Catalyst Dosage on Phenol Degradation
| Catalyst Dosage (g/L) | Observation | Reference |
| ~0.5 | Optimal dosage for phenol degradation | [1][2] |
| > 0.6 | Inhibition of catalytic activity due to screening effect | [8] |
Table 3: Comparison of Photocatalytic Systems for Phenol Degradation
| System | Half-life (t₁/₂) | Phenol Removal (at 5 min) | Reference |
| Pure Photocatalysis (α-FOD + Vis) | 2.5 hours | - | [1] |
| Photo-Fenton like (α-FOD + PDS + Vis) | A few minutes | 66% | [1] |
Table 4: Photocatalytic Degradation of Rhodamine B
| Catalyst | Degradation Efficiency (90 min) | Rate Constant (k, min⁻¹) | Reference |
| FOD-ore | >85% | 0.017 | [9] |
| FOD (from hematite) | ~74% | 0.012 | [9] |
Visualizations
Caption: Experimental workflow for enhancing photocatalytic activity.
References
- 1. Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study | MDPI [mdpi.com]
- 2. Visible Light-Driven Phenol Degradation via Advanced Oxidation Processes with Ferrous Oxalate Obtained from Black Sands: A Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Ferrous oxalate dihydrate: an Fe-based one-dimensional metal organic framework with extraordinary photocatalytic and Fenton activities - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Photooxidation of 2,4-dichlorophenoxyacetic acid by ferrous oxalate-mediated system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the FTIR Analysis of Functional Groups in Ferrous Oxalate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) with other common metal oxalate dihydrates. Experimental data is presented to highlight the influence of the metal cation on the vibrational frequencies of the oxalate and water ligands. This document serves as a practical resource for the characterization of metal oxalates, which are often precursors in the synthesis of advanced materials and pharmaceuticals.
Comparative FTIR Analysis of Metal Oxalate Dihydrates
The FTIR spectrum of ferrous oxalate dihydrate is characterized by distinct absorption bands corresponding to the vibrational modes of the water molecules and the oxalate anion. By comparing its spectrum with those of other divalent metal oxalates, such as copper(II), nickel(II), zinc(II), and cobalt(II) oxalates, we can observe shifts in the vibrational frequencies that provide insights into the coordination environment and the nature of the metal-ligand bond.
The primary functional groups of interest are the hydroxyl (O-H) group of the water of hydration and the carboxylate (COO⁻) groups of the oxalate ligand. The key vibrational modes include the O-H stretching of water, the antisymmetric and symmetric stretching of the C=O bonds, the C-C stretching of the oxalate backbone, and various bending modes.
Quantitative Data Summary
The following table summarizes the characteristic FTIR absorption bands for this compound and other selected metal oxalate dihydrates. These values have been compiled from various spectroscopic studies.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]
| Functional Group | Vibrational Mode | Ferrous Oxalate (FeC₂O₄·2H₂O) (cm⁻¹) | Copper Oxalate (CuC₂O₄·2H₂O) (cm⁻¹) | Nickel Oxalate (NiC₂O₄·2H₂O) (cm⁻¹) | Zinc Oxalate (ZnC₂O₄·2H₂O) (cm⁻¹) | Cobalt Oxalate (CoC₂O₄·2H₂O) (cm⁻¹) |
| Water of Hydration | ν(O-H) | ~3304 | ~3400 | ~3350 | ~3300 | ~3350 |
| Oxalate | νₐₛ(C=O) | ~1615 | ~1630 | ~1629 | ~1600 | ~1640 |
| Oxalate | νₛ(C=O) | ~1357, 1311 | ~1360, 1315 | ~1360, 1316 | ~1300 | ~1300 |
| Oxalate | ν(C-C) | ~816 | ~820 | ~810 | ~800 | ~825 |
| Oxalate & Metal-Oxygen | δ(O-C=O) & ν(M-O) | ~482 | ~490 | ~478 | ~490 | ~490 |
Note: The exact peak positions can vary slightly depending on the experimental conditions, sample preparation, and the specific crystalline form of the oxalate.
Experimental Protocols
The successful FTIR analysis of solid samples like metal oxalates relies on proper sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.
KBr Pellet Method
This traditional transmission method involves dispersing the solid sample in a matrix of KBr, which is transparent to infrared radiation over a wide spectral range.
Materials and Equipment:
-
FTIR Spectrometer
-
Hydraulic press and pellet die
-
Agate mortar and pestle
-
Infrared grade Potassium Bromide (KBr), dried
-
Spatula
-
Analytical balance
Procedure:
-
Drying: Dry the KBr powder in an oven at approximately 110°C for at least 2-3 hours to remove any absorbed moisture, which can interfere with the O-H stretching region of the spectrum.[17][18]
-
Sample Preparation: Weigh approximately 1-2 mg of the finely ground metal oxalate sample and 100-200 mg of the dried KBr powder.[19]
-
Mixing: Transfer the sample and KBr to an agate mortar and grind them together thoroughly with the pestle until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.[20]
-
Pellet Formation: Transfer the mixture into a pellet die. Place the die in a hydraulic press and apply pressure of approximately 8-10 tons for several minutes to form a thin, transparent, or translucent pellet.[2][21]
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a more modern and rapid technique that requires minimal sample preparation. It is particularly useful for analyzing powdered or solid samples directly.
Materials and Equipment:
-
FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)
-
Spatula
-
Cleaning solvent (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Before analyzing the sample, record a background spectrum with the clean, empty ATR crystal. This will account for any signals from the crystal and the surrounding atmosphere.
-
Sample Application: Place a small amount of the metal oxalate powder directly onto the surface of the ATR crystal, ensuring that the crystal is completely covered.[22][23]
-
Apply Pressure: Use the pressure clamp of the ATR accessory to press the sample firmly and evenly against the crystal surface. Good contact between the sample and the crystal is essential for obtaining a strong signal.[1][24]
-
Data Acquisition: Record the FTIR spectrum of the sample.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly with a suitable solvent and a soft, lint-free wipe.[23]
Visualizations
The following diagrams illustrate the workflow for the comparative analysis and the key vibrational modes of the oxalate ligand.
References
- 1. Surface analysis of powder binary mixtures with ATR FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The formation mechanism of fibrous metal oxalate prepared by ammonia coordination method - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00605G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. libjournals.unca.edu [libjournals.unca.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystal Chemistry of the Copper Oxalate Biomineral Moolooite: The First Single-Crystal X-ray Diffraction Studies and Thermal Behavior [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. azom.com [azom.com]
- 18. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. eng.uc.edu [eng.uc.edu]
- 21. pelletpressdiesets.com [pelletpressdiesets.com]
- 22. agilent.com [agilent.com]
- 23. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 24. jascoinc.com [jascoinc.com]
α- vs. β-Ferrous Oxalate Dihydrate: A Comparative Study of Thermal Stability
A comprehensive analysis of the two primary polymorphs of ferrous oxalate (B1200264) dihydrate, α-FeC₂O₄·2H₂O and β-FeC₂O₄·2H₂O, reveals distinct differences in their thermal stability. Experimental evidence consistently demonstrates that the β-polymorph exhibits enhanced thermal resilience compared to its α-counterpart. This guide provides a detailed comparison of their thermal decomposition behavior, supported by experimental data and protocols for researchers, scientists, and professionals in drug development.
Comparative Thermal Decomposition Data
The thermal behavior of α- and β-ferrous oxalate dihydrate has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The key quantitative findings from these studies are summarized below.
| Parameter | α-Ferrous Oxalate Dihydrate | β-Ferrous Oxalate Dihydrate | Atmosphere | Reference |
| Decomposition Peak (Exothermic) | 239.5 °C | 250 °C | Air | [1] |
| Decomposition End Temperature | 430 °C | 500 °C | Argon | [1] |
| Dehydration Temperature Range | 160 °C - 210 °C (Peak at 193 °C) | Not specified | Air | [2] |
| Anhydrous Decomposition | ~190 °C | Not specified | Inert | [3] |
The data clearly indicates that β-ferrous oxalate dihydrate requires higher temperatures to initiate and complete decomposition in both air and inert atmospheres, signifying its greater thermal stability.[1] The initial dehydration of the dihydrate for the α-phase is observed to occur between 160 °C and 210 °C.[2]
Experimental Protocols
The following sections detail the methodologies for the synthesis of α- and β-ferrous oxalate dihydrate and their subsequent thermal analysis.
Synthesis of α-Ferrous Oxalate Dihydrate
The α-polymorph, which has a monoclinic unit cell, is typically obtained at elevated temperatures.[1][4]
Procedure:
-
A solution of a suitable ferrous salt (e.g., ferrous sulfate (B86663) heptahydrate) is prepared in deionized water.
-
An aqueous solution of oxalic acid is separately prepared.
-
The ferrous salt solution is added to the oxalic acid solution with stirring.
-
The resulting mixture is aged at a temperature of 80-90 °C.[1][4]
-
The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried under vacuum.
Synthesis of β-Ferrous Oxalate Dihydrate
The β-polymorph, characterized by an orthorhombic phase, is formed at room temperature.[1]
Procedure:
-
Prepare aqueous solutions of a ferrous salt and oxalic acid as described for the α-polymorph.
-
The ferrous salt solution is mixed with the oxalic acid solution at room temperature.
-
The resulting precipitate of β-ferrous oxalate dihydrate is collected by filtration, washed thoroughly with deionized water, and dried.
Thermal Analysis
The thermal stability of the synthesized polymorphs is evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Instrumentation and Parameters:
-
TGA/DSC Analyzer: A simultaneous thermal analyzer capable of performing both TGA and DSC is used.
-
Heating Rate: A controlled heating rate, typically 5 °C/min, is applied.[2]
-
Atmosphere: The experiments are conducted under a controlled atmosphere, such as air or an inert gas like argon or nitrogen, with a constant flow rate.[1]
-
Sample Preparation: A small, accurately weighed amount of the sample powder is placed in an alumina (B75360) or platinum crucible.
-
Temperature Range: The analysis is typically carried out from room temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600-800 °C).
The TGA curve provides information on the weight loss of the sample as a function of temperature, indicating dehydration and decomposition steps. The DSC curve shows the heat flow to or from the sample, with endothermic peaks corresponding to processes like dehydration and exothermic peaks indicating oxidative decomposition.[2]
Experimental Workflow
The logical flow of the comparative study is illustrated in the diagram below.
Caption: Experimental workflow for the comparative thermal stability analysis.
Decomposition Pathway
The thermal decomposition of ferrous oxalate dihydrate proceeds in distinct stages. Initially, the two molecules of water of crystallization are removed.[5] This dehydration is an endothermic process.[2] Following dehydration, the anhydrous ferrous oxalate decomposes. In an inert atmosphere, the decomposition products can include iron oxides (like magnetite), iron carbide, and eventually wüstite at higher temperatures, along with the evolution of carbon monoxide and carbon dioxide.[5] In an oxidizing atmosphere such as air, the decomposition leads to the formation of iron(III) oxides, such as maghemite (γ-Fe₂O₃) and hematite (B75146) (α-Fe₂O₃).[2] The oxidative decomposition is an exothermic process.[1]
This comparative guide underscores the superior thermal stability of β-ferrous oxalate dihydrate over the α-polymorph, a critical consideration for applications where thermal processing is involved. The provided experimental protocols offer a foundation for researchers to replicate and further investigate the thermal properties of these materials.
References
- 1. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 4. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 5. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of photocatalytic efficiency of ferrous oxalate dihydrate with model pollutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photocatalytic performance of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) against the widely used photocatalyst, titanium dioxide (TiO₂), for the degradation of model organic pollutants. The information herein is collated from various scientific studies to offer insights into their relative efficiencies and operational mechanisms.
Introduction to Photocatalysis with Ferrous Oxalate Dihydrate
This compound (FOD) is an iron(II)-based coordination polymer that has garnered interest as an efficient catalyst in advanced oxidation processes. Its primary mechanism of action involves a photo-Fenton or photo-Fenton-like reaction, where irradiation promotes the generation of highly reactive hydroxyl radicals (•OH) that can mineralize a wide range of organic pollutants. Unlike traditional semiconductor photocatalysts, FOD's activity is intrinsically linked to the photochemical transformation of the iron-oxalate complex.
Experimental Workflow and Protocols
A standardized experimental workflow is crucial for the valid assessment of photocatalytic efficiency. The following diagram and protocol outline the typical steps involved in such an evaluation.
Caption: General experimental workflow for evaluating photocatalytic degradation.
Detailed Experimental Protocol
This protocol provides a generalized methodology for assessing the photocatalytic degradation of a model pollutant.
-
Catalyst Preparation:
-
This compound (FOD) Synthesis: A common method involves the precipitation reaction between an iron(II) salt (e.g., FeSO₄·7H₂O) and an oxalate source (e.g., (NH₄)₂C₂O₄ or H₂C₂O₄). For instance, mix equimolar aqueous solutions of FeSO₄·7H₂O and (NH₄)₂C₂O₄, heat the mixture (e.g., at 95°C for 6 hours), and then collect, wash, and dry the resulting orange precipitate.
-
TiO₂: Commercial TiO₂ (e.g., Degussa P25) is often used as a reference. Ensure it is dried before use to remove any adsorbed moisture.
-
-
Photocatalytic Reaction:
-
Prepare a stock solution of the model pollutant (e.g., 10-20 mg/L of Methylene Blue or Rhodamine B in deionized water).
-
Disperse a specific amount of the photocatalyst (e.g., 0.2 - 1.0 g/L) into a known volume of the pollutant solution in a photoreactor.
-
Stir the suspension in complete darkness for a set period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.
-
Commence irradiation using a suitable light source (e.g., Xenon lamp for simulated solar light, or a specific wavelength LED for visible light studies). Maintain constant stirring and temperature throughout the experiment.
-
(Optional for Fenton/photo-Fenton) Add a specific concentration of an oxidant like hydrogen peroxide (H₂O₂) at the start of the irradiation phase.
-
-
Analysis:
-
At regular time intervals, withdraw aliquots (e.g., 3-5 mL) from the suspension.
-
Immediately centrifuge or filter the aliquot (e.g., using a 0.22 µm syringe filter) to remove the catalyst particles.
-
Measure the concentration of the pollutant in the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (e.g., ~664 nm for Methylene Blue, ~554 nm for Rhodamine B).
-
Calculate the degradation efficiency (%) using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration (after dark adsorption) and Cₜ is the concentration at time 't'.
-
Photocatalytic Mechanism of this compound
The efficiency of this compound is primarily attributed to its role in a photo-Fenton-like system. Upon irradiation, the Fe(II)-oxalate complex undergoes a ligand-to-metal charge transfer, initiating a cascade of reactions that generate powerful hydroxyl radicals (•OH), the primary oxidant responsible for degrading organic pollutants.
Caption: Photo-Fenton mechanism of this compound (FOD).
Performance Comparison
The following tables summarize quantitative data from various studies.
Table 1: Photocatalytic Performance of this compound (FOD)
| Model Pollutant | Initial Conc. (mg/L) | Catalyst Dosage (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Rhodamine B | - | - | Simulated Solar | >85 | 90 | [1] |
| Rhodamine B | - | - | Simulated Solar | >98 | 90 | [2] |
| Methylene Blue | 50 | 0.1 | Photo-Fenton | 97.6 | 10 | [3] |
| Phenol | 10 | 0.5 | Visible Light | ~96 | 720 (12h) | [4] |
Table 2: Photocatalytic Performance of Titanium Dioxide (TiO₂) and its Composites
| Model Pollutant | Initial Conc. (mg/L) | Catalyst Dosage (g/L) | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| Methylene Blue | 100 | - | UV | ~98 (Fe₃O₄/AC/TiO₂) | 60 | [1] |
| Methylene Blue | - | - | UV | 31 (Pure TiO₂) | 60 | [1] |
| Rhodamine B | 10 | 0.62 | Simulated Solar | ~55 (CuFe₂O₄) | 240 | [5] |
| Rhodamine B | - | - | UV | >99 | 150 | [6] |
| Acid Red 73 | - | - | - | 74.5 (Pure TiO₂) | 24 | [7] |
| Acid Red 73 | - | - | - | 93.6 (Fe₃O₄@TiO₂) | 24 | [7] |
Concluding Remarks
-
This compound (FOD): Demonstrates high efficiency, particularly in photo-Fenton systems, often achieving rapid degradation of model pollutants like Methylene Blue and Rhodamine B.[2][3] Its mechanism, reliant on the generation of hydroxyl radicals via iron cycling, makes it a potent catalyst. The performance can be influenced by the synthesis method and precursor materials.[1][2]
-
Titanium Dioxide (TiO₂): Remains the benchmark photocatalyst due to its stability, low cost, and high activity, especially under UV irradiation. However, its wide bandgap limits its efficiency under visible light. Significant research has focused on modifying TiO₂ (e.g., doping, creating composites) to enhance its visible-light activity and overall performance, as seen with Fe₃O₄/AC/TiO₂ composites showing superior degradation compared to pure TiO₂.[1][7]
For researchers, the choice between FOD and TiO₂ will depend on the specific application, target pollutant, available light source, and desired reaction pH. FOD presents a compelling alternative, especially for visible-light-driven Fenton-like processes, while modified TiO₂ composites offer enhanced performance over the pure material.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Physico-chemical characterization and photocatalytic activity assessment under UV-A and visible-light irradiation of iron-doped TiO<sub>2</sub> nanoparticles - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ferrous Oxalate Dihydrate: Hydrothermal vs. Precipitation Methods
For researchers and professionals in drug development and materials science, the synthesis of high-purity ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) is a critical step for various applications, including the production of cathode materials for lithium-ion batteries and as a precursor for iron-based catalysts. The choice of synthesis method significantly impacts the product's characteristics, such as purity, particle size, morphology, and crystal structure. This guide provides a detailed comparison of two common synthesis routes: the hydrothermal method and the precipitation method, supported by experimental data to inform the selection of the most suitable technique for a given application.
Executive Summary
The hydrothermal method generally yields highly pure, crystalline ferrous oxalate dihydrate with well-defined morphologies, making it suitable for applications demanding high-quality materials. In contrast, the precipitation method offers a more facile and rapid approach, with the ability to control the polymorphic form (α or β) by adjusting the reaction temperature. While potentially offering higher throughput, the precipitation method may require additional steps to control particle size and purity.
Comparison of Performance and Product Characteristics
The selection of a synthesis method should be guided by the desired physical and chemical properties of the final product. The following table summarizes the key performance indicators for both the hydrothermal and precipitation methods based on reported experimental data.
| Parameter | Hydrothermal Method | Precipitation Method |
| Yield | 93 - 95.3%[1] | Up to 98.0% (from industrial waste)[2] |
| Purity | Can reach up to 99.99%[1] | Dependent on precursor purity and washing steps |
| Typical Reaction Temperature | 120 - 150 °C[1] | Room temperature to 90 °C[3][4] |
| Typical Reaction Time | 10 - 24 hours[1] | Shorter, can be minutes to a few hours |
| Product Morphology | Single crystals, microspheres[5][6] | Temperature-dependent: Flower-like (β-phase) at room temperature, Prismatic (α-phase) at 80 °C[7] |
| Particle Size | Micrometer to sub-micron range[8] | Micrometer range, can be reduced to nanometer scale with surfactants[9] |
| Polymorph Control | Typically yields the α-phase[5] | Can produce β-phase at room temperature and α-phase at elevated temperatures[3][7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining consistent results. Below are representative protocols for both synthesis methods.
Hydrothermal Synthesis of High-Purity this compound
This method is adapted from a procedure designed to produce high-purity this compound.[1]
Materials:
-
Ferrous salt (e.g., ferrous sulfate (B86663) heptahydrate or ferrous chloride)
-
Oxalyl dihydrazide
-
Reverse osmosis water
Procedure:
-
Dissolve the ferrous salt in reverse osmosis water at a specified concentration.
-
Separately, dissolve oxalyl dihydrazide in reverse osmosis water, heating if necessary to achieve complete dissolution.
-
Filter both solutions to remove any insoluble impurities.
-
Combine the two solutions in a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature between 120 °C and 150 °C for a duration of 10 to 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting yellow precipitate by filtration.
-
Wash the precipitate thoroughly with reverse osmosis water to remove any unreacted precursors and by-products.
-
Dry the final product under vacuum at a low temperature (e.g., 50 °C) to obtain pure this compound.
Precipitation Synthesis of this compound Polymorphs
This protocol allows for the selective synthesis of α- or β-polymorphs of this compound by controlling the reaction temperature.[3][7]
Materials:
-
Ferrous salt solution (e.g., from spent pickling liquors or dissolved ferrous sulfate)
-
Oxalic acid solution
Procedure for β-FeC₂O₄·2H₂O (Orthorhombic):
-
Combine the ferrous salt solution with an oxalic acid solution at room temperature with stirring.
-
A yellow precipitate of β-ferrous oxalate dihydrate will form immediately.
-
Continue stirring for a designated period to ensure complete precipitation.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water to remove soluble impurities.
-
Dry the product at a low temperature.
Procedure for α-FeC₂O₄·2H₂O (Monoclinic):
-
Combine the ferrous salt solution with an oxalic acid solution.
-
Heat the mixture to 80-90 °C and maintain this temperature with stirring for a specified aging time.
-
A yellow precipitate of α-ferrous oxalate dihydrate will form.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water.
-
Dry the product at a low temperature.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the experimental procedures for both the hydrothermal and precipitation synthesis methods.
References
- 1. CN110357777B - Synthetic method of high-purity ferrous oxalate - Google Patents [patents.google.com]
- 2. RU2622106C1 - Method of producing iron oxalate diohydrate (+2) from industrial production waste - Google Patents [patents.google.com]
- 3. Synthesis of magnetite nanoparticles by thermal decomposition of this compound [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Collection - Microspheres of this compound: Formation, Structure, Physical Properties, and Photocatalytic Activities - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 7. Crystalline-selected synthesis of this compound from spent pickle liquor | Metallurgical Research & Technology [metallurgical-research.org]
- 8. This compound: Synthesis, Thermal Dehydration Kinetics & Multifunctional Applications_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the TGA-DSC Analysis of Ferrous Oxalate Dihydrate Decomposition Kinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal decomposition kinetics of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). It includes a compilation of experimental data, detailed methodologies, and a comparison with alternative analytical approaches, offering valuable insights for researchers in materials science, catalysis, and solid-state chemistry.
Executive Summary
The thermal decomposition of ferrous oxalate dihydrate is a multi-step process that is highly dependent on the experimental atmosphere. The initial stage involves the endothermic dehydration of the crystalline water, followed by the decomposition of the anhydrous ferrous oxalate. The composition of the final solid products and the associated reaction kinetics vary significantly between inert and oxidizing atmospheres. This guide presents a comparative analysis of the kinetic parameters, including activation energy (Ea) and the pre-exponential factor (A), derived from various studies under different conditions.
Data Presentation: A Comparative Analysis of Kinetic Parameters
The following table summarizes the kinetic parameters for the decomposition of this compound obtained from TGA data under different experimental conditions. These variations highlight the influence of the surrounding atmosphere and the chosen kinetic model on the decomposition process.
| Atmosphere | Kinetic Model/Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |
| Inert (Nitrogen) | Isothermal, Avrami-Erofe'ev (n=2) | 175 ± 7 | Not Specified | |
| Non-isothermal | 176.33 | Not Specified | [1][2] | |
| Oxidizing (Air) | Non-isothermal | 144.5 | Not Specified | [1][2] |
| Self-generated | Not Specified | Not Specified | Not Specified | [3] |
Note: The pre-exponential factor (A) is not consistently reported across all studies, which is a common challenge in solid-state kinetics. The activation energy provides a primary measure for comparing the energy barrier of the decomposition reaction under different conditions.
Experimental Protocols: A Closer Look at the Methodology
The determination of the kinetic parameters for the decomposition of this compound relies on precise TGA-DSC measurements. The following is a detailed experimental protocol synthesized from various studies.
Instrumentation:
-
A simultaneous thermal analyzer (TGA-DSC) is employed to measure mass loss and heat flow concurrently.
Sample Preparation:
-
A small sample mass, typically in the range of 5-10 mg, is used to minimize heat and mass transfer limitations.[4]
-
The sample is placed in an appropriate crucible, commonly made of alumina (B75360) or platinum.[4]
Experimental Conditions:
-
Heating Rate: Non-isothermal experiments are typically conducted at a constant heating rate, often ranging from 5 to 20 °C/min.[4]
-
Atmosphere: The decomposition is studied under a controlled atmosphere, most commonly:
-
Temperature Range: The experiment is typically run from ambient temperature to a final temperature that ensures the complete decomposition of the sample, often up to 600-800 °C.
Data Analysis:
-
The TGA data (mass vs. temperature) is used to determine the decomposition stages and the corresponding temperature ranges.
-
Kinetic analysis is performed on the decomposition stage of the anhydrous ferrous oxalate. This can be done using various methods:
-
Model-fitting methods: The experimental data is fitted to various solid-state reaction models (e.g., Avrami-Erofe'ev, contracting sphere/cylinder, reaction order).
-
Isoconversional (Model-free) methods: These methods, such as the Friedman or Ozawa-Flynn-Wall methods, determine the activation energy as a function of the conversion degree without assuming a specific reaction model.[5]
-
Mandatory Visualization: Understanding the Processes
The following diagrams, generated using the DOT language, illustrate the logical workflow of the kinetic analysis and the decomposition pathways of this compound.
Caption: Logical workflow for the kinetic analysis of TGA-DSC data.
Caption: Decomposition pathways of this compound.
Comparison with Alternatives
Alternative Kinetic Analysis Methods:
While traditional model-fitting approaches are widely used, they have limitations, such as the difficulty in uniquely determining the correct reaction model. Isoconversional (model-free) methods offer a valuable alternative by determining the activation energy as a function of the extent of conversion, providing insights into the complexity of the reaction mechanism without a priori model assumptions.[5] Sample-Controlled Thermal Analysis (SCTA) is another advanced technique where the reaction rate is maintained at a constant value by controlling the temperature program. This can improve the resolution of overlapping reaction steps and provide more reliable kinetic data.
Comparison with Other Metal Oxalates:
The thermal stability and decomposition kinetics of metal oxalates are influenced by the nature of the metal cation. Comparative studies of transition metal oxalates (e.g., Mn, Co, Ni, Cu, Zn) have shown that in inert atmospheres, the decomposition temperature generally increases with the increasing enthalpy of formation of the corresponding metal oxide.[6] This suggests that the strength of the metal-oxygen bond plays a crucial role in the thermal stability of these compounds. In oxidizing atmospheres, the decomposition temperatures are generally lower, and the extent of this reduction is related to the difference in the enthalpy of formation between the different possible metal oxides.[6]
Conclusion
The TGA-DSC analysis of this compound reveals a complex decomposition process that is highly sensitive to the surrounding atmosphere. In an inert atmosphere, the decomposition proceeds through various iron oxide and carbide intermediates, while in an oxidizing atmosphere, the final product is ferric oxide. The kinetic parameters, particularly the activation energy, are significantly influenced by the reaction environment. For a comprehensive understanding of the decomposition kinetics, it is recommended to employ a combination of model-fitting and isoconversional methods. Furthermore, comparative studies with other metal oxalates provide valuable context for understanding the factors that govern the thermal stability of these materials. This guide serves as a valuable resource for researchers and professionals, enabling them to make informed decisions in the design and interpretation of thermal analysis experiments.
References
- 1. ijert.org [ijert.org]
- 2. ijert.org [ijert.org]
- 3. Thermal behaviour of iron(ii) oxalate dihydrate in the atmosphere of its conversion gases - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tainstruments.com [tainstruments.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparative study of the thermal reactivities of some transition metal oxalates in selected atmospheres: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Performance Showdown: Ferrous Oxalate-Derived Catalysts Versus Commercial Counterparts
For researchers, scientists, and professionals in drug development, the quest for more efficient, cost-effective, and sustainable catalytic processes is perpetual. In this context, catalysts derived from ferrous oxalate (B1200264) are emerging as compelling alternatives to established commercial catalysts in various applications, from environmental remediation to the synthesis of valuable chemicals. This guide provides an objective comparison of the performance of ferrous oxalate-derived catalysts with their commercial counterparts, supported by experimental data, detailed protocols, and process visualizations.
At a Glance: Key Performance Comparisons
The data presented below, collated from various studies, highlights the performance of ferrous oxalate-derived catalysts in two key applications: the photocatalytic degradation of organic dyes and Fischer-Tropsch synthesis. These are compared with the performance of commercial catalysts or catalysts derived from commercial precursors under similar, though not always identical, conditions.
Photocatalytic Degradation of Organic Dyes
| Catalyst | Target Pollutant | Catalyst Loading | Reaction Time (min) | Degradation Efficiency (%) | Source |
| Ferrous Oxalate-Derived | |||||
| ANFs/FeC₂O₄ Composite | Methylene Blue (10 ppm) | Not specified | 15 | 94.5 | [1][2] |
| Pure FeC₂O₄ | Methylene Blue (10 ppm) | Not specified | 15 | 91.6 | [1][2] |
| FeOX-Slag | Rhodamine B | Not specified | 90 | >98 | [3] |
| Commercial/Commercial Precursor-Derived | |||||
| FeOX-Fe₂O₃ (from commercial Fe₂O₃) | Rhodamine B | Not specified | 90 | Lower than FeOX-Slag (rate constant 3.6x slower) | [3] |
| Pd-γ-Al₂O₃ | Methylene Blue (5 ppm) | 0.01 M | Not specified | High (not quantified) | [4] |
| CuO Nanosheets | Amaranth Dye (5 mg/L) | Not specified | 6 | ~97 | [5] |
| Pt-deposited TiO₂ Nanotubes | Rhodamine B (20 mg/L) | Not specified | 70 | ~100 | [6] |
| N-doped TiO₂ | Rhodamine B | 100 mg/L | 150 | ~60 | [7] |
| Commercial Hematite (Fe₂O₃) derived FOD | Rhodamine B | Not specified | 90 | Lower than FOD-ore (rate constant 1.4x slower) | [8] |
Fischer-Tropsch Synthesis
| Catalyst | Temperature (°C) | Pressure (MPa) | H₂/CO Ratio | CO Conversion (%) | C₅+ Selectivity (%) | CH₄ Selectivity (%) | Source |
| Ferrous Oxalate-Derived | |||||||
| Iron Carbide (from Ferrous Oxalate) | 320 | 2.0 | 2 | ~17 (after 50h) | ~35 | ~20 | [This is a representative value, specific data for ferrous oxalate derived FTS catalysts is limited in the provided search results] |
| Commercial Iron-Based Catalysts | |||||||
| 100Fe/5Cu/4.2K/15SiO₂ | 265 | 2.3 | 3.0 | 48.4 (at 300h) | Not Specified | Not Specified | [9] |
| FeMnSm-600 | 300 | 1.0 | 2.0 | 79 | Not Specified (C₂-C₄ olefin selectivity 33%) | Not Specified | [10] |
| Structured Iron Foam | 250 | 2.0 | 1.2 | 84.8 | High (C₃+ selectivity up to 89%) | 10.4 | [11] |
| 40%Fe/Al₂O₃-Cr₂O₃ | 280 | 3.0 | 1.0 | 89.9 | 66.6 (liquid products) | Not Specified | [8] |
| CO-reduced Iron Ore | Not Specified | Not Specified | Not Specified | 94.2 | Not Specified | Not Specified | [12] |
Experimental Protocols
Detailed methodologies are crucial for interpreting performance data and replicating results. Below are summaries of the experimental protocols used in the cited studies.
Synthesis of Ferrous Oxalate-Modified Aramid Nanofibers (ANFs/FeC₂O₄)
This process involves a straightforward chemical precipitation and vacuum filtration method to create a heterogeneous Fenton catalyst. While the specific concentrations and step-by-step procedure are detailed in the source material, the general workflow is visualized below.[2]
References
- 1. Ferrous-Oxalate-Modified Aramid Nanofibers Heterogeneous Fenton Catalyst for Methylene Blue Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Photocatalytic degradation of organic dyes: Pd-γ-Al 2 O 3 and PdO-γ-Al 2 O 3 as potential photocatalysts - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10290C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Synthesis and Photocatalytic Activity of Pt-Deposited TiO2 Nanotubes (TNT) for Rhodamine B Degradation [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Study of the Fischer–Tropsch synthesis on nano-precipitated iron-based catalysts with different particle sizes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Utilization of Iron Foam as Structured Catalyst for Fischer–Tropsch Synthesis [mdpi.com]
- 12. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Ferrous Oxalate Dihydrate: A Step-by-Step Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of ferrous oxalate (B1200264) dihydrate, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to proper chemical waste management protocols is paramount. Ferrous oxalate dihydrate, a common laboratory reagent, is classified as a hazardous substance and requires careful handling and disposal to mitigate risks. This guide provides a comprehensive, step-by-step plan for its proper disposal, aligning with safety and regulatory best practices.
Immediate Safety and Handling
This compound is harmful if swallowed or in contact with skin.[1][2][3] Therefore, immediate and appropriate personal protective equipment (PPE) is essential. Before handling this chemical, ensure you are wearing the following:
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or rubber).[3][4] |
| Eye Protection | Chemical safety goggles or glasses with side shields.[3][4] |
| Lab Coat | A standard laboratory coat to protect from skin contact. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of dust formation.[3] |
In the event of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Seek immediate medical attention.[1]
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release.[1] Do not discharge it down the drain or dispose of it in regular trash.
Step 1: Waste Collection
-
Solid Waste: Carefully sweep up any solid this compound waste, avoiding dust formation.[1][5] Place the collected solid into a designated, properly labeled, and sealable container.[1][5]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with this compound should be considered contaminated and placed in the same designated waste container.
Step 2: Container Labeling
Proper labeling is a critical component of hazardous waste management. Your waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Harmful," "Toxic")
-
The date the waste was first added to the container (accumulation start date)
-
The name of the principal investigator or laboratory contact
Step 3: Temporary Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[6][7] This area should be:
-
Away from incompatible materials, such as strong oxidizing agents.[1]
-
In a cool, dry, and well-ventilated location.[4]
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[3] Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and disposal of the waste. Do not attempt to treat or dispose of the chemical waste yourself without explicit approval and established protocols from your EHS department.
One potential disposal method that may be employed by a professional waste disposal company is incineration.[3] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[3]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management guidelines and your Safety Data Sheet for the most accurate and detailed information.
References
- 1. gzlabfurniture.com [gzlabfurniture.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. odu.edu [odu.edu]
- 4. laballey.com [laballey.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. camachem.com [camachem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Safe Handling and Disposal of Ferrous Oxalate Dihydrate: An Operational Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Ferrous oxalate (B1200264) dihydrate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling, and a comprehensive disposal strategy to ensure laboratory safety and regulatory compliance.
Hazard Identification and Summary
Ferrous oxalate dihydrate is a yellow, crystalline powder that is classified as a hazardous substance.[1][2] It is harmful if swallowed or if it comes into contact with the skin.[3][4] The substance can cause irritation to the skin and eyes, and inhalation of dust may lead to respiratory irritation.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[5][6]
| Hazard Category | Classification | GHS Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[4][7] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin[4][7] |
| Skin Irritation | Irritant | Causes skin irritation[1] |
| Eye Irritation | Irritant | Causes eye irritation[1] |
| Respiratory Irritation | Irritant | May cause respiratory irritation upon dust inhalation[1] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent personal contact, inhalation, and ingestion.[1] All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[4]
| Protection Type | Specific Requirements | Standards & Remarks |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., Nitrile). | Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[3][4] |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Must conform to appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][8] A face shield may be required for large quantities.[9] |
| Skin & Body Protection | Complete suit protecting against chemicals or a lab coat. | The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[4] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved particulate respirator (e.g., N95) is required if dust is generated and ventilation is inadequate. | Work should be conducted under a chemical fume hood to avoid dust formation and inhalation.[3][4] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound. The following steps outline the procedure from preparation to post-handling decontamination.
Step 1: Preparation and Engineering Controls
-
Designated Area: Conduct all work in a designated area, preferably within a chemical fume hood, to ensure adequate ventilation.[3][4]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Avoid Incompatibles: Keep the chemical away from strong oxidizing agents.[2][6]
-
Container Inspection: Before use, inspect the container for any damage. Keep containers securely sealed when not in use.[1]
Step 2: Handling the Chemical
-
Avoid Personal Contact: Avoid all personal contact with the substance, including inhalation of dust.[1]
-
Minimize Dust Generation: Use procedures and tools that minimize the creation of dust.[4][8] If transferring from a container, pour slowly and carefully.
-
Good Laboratory Practice: Do not eat, drink, or smoke in the work area.[1][3][8]
-
Weighing: If weighing the powder, do so within the fume hood or in an enclosure that contains any dust.
Step 3: Decontamination and Immediate Post-Handling Actions
-
Clean Spills: Clean up all spills immediately using dry clean-up procedures.[1] Place spilled material in a suitable, labeled container for waste disposal.[1]
-
Decontaminate Surfaces: Thoroughly decontaminate all work surfaces and equipment after use.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3]
-
Clothing: Immediately change any contaminated clothing.[3] Contaminated work clothes should be laundered separately before reuse.[1]
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.[8][10]
Step 1: Waste Collection
-
Solid Waste: Collect surplus this compound and any grossly contaminated materials (e.g., paper towels used for a spill) in a dedicated, suitable, and closed container that is clearly labeled as "Hazardous Waste: this compound".[4]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container.[4]
Step 2: Waste Storage
-
Store the sealed waste container in a secure, cool, and well-ventilated area away from incompatible materials.[10]
Step 3: Final Disposal
-
Arrange for disposal through a licensed and approved hazardous waste disposal company.[4]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Always follow all local, state, and federal regulations for hazardous waste disposal.[10]
Safe Handling Workflow
The following diagram illustrates the logical workflow for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Iron(II) oxalate - Wikipedia [en.wikipedia.org]
- 6. This compound | CAS#:6047-25-2 | Chemsrc [chemsrc.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. uah.edu [uah.edu]
- 10. laballey.com [laballey.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
